Technical Documentation Center

2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid
  • CAS: 53155-25-2

Core Science & Biosynthesis

Foundational

Natural Plant Sources and Isolation Methodologies of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid (Euscaphic Acid): A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist in pharmacognosy and natural product chemistry, I frequently encounter the challenge of sourcing, isolating, and standardizing pentacyclic triterpenoids for preclinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmacognosy and natural product chemistry, I frequently encounter the challenge of sourcing, isolating, and standardizing pentacyclic triterpenoids for preclinical evaluation. Euscaphic acid (EA)—chemically defined as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid—is a highly bioactive ursane-type triterpenoid 1[1]. It has garnered significant attention in modern drug discovery due to its potent anti-inflammatory, anti-diabetic, and anti-adipogenic properties. This whitepaper provides a comprehensive, field-tested guide to the botanical sourcing, targeted extraction, structural validation, and pharmacological mechanisms of EA.

Botanical Sources & Phytochemical Yields

EA is widely distributed across several plant families, most notably within the Rosaceae family. The table below summarizes the primary botanical sources utilized for the extraction of EA, highlighting the specific plant parts and notable co-metabolites that must be separated during purification.

Table 1: Primary Botanical Sources of Euscaphic Acid

Plant SpeciesFamilyPlant PartPrimary Extraction SolventNotable Co-Metabolites
Rosa laevigataRosaceaeLeaves / Roots70% Aqueous EtOHTormentic acid, Ursolic acid, Rosamultin
Rosa rugosaRosaceaeRootsEtOAc / MeOHTormentic acid, Rosamultin
Eriobotrya japonicaRosaceaeLeavesAqueous EtOHOleanolic acid, Ursolic acid
Callicarpa nudifloraVerbenaceaeLeavesEtOHLuteolin, Iridoid glycosides
Sarcosperma kontumenseSapotaceaeLeaves / BranchesMeOHRotundic acid, Ursolic acid

Self-Validating Extraction & Isolation Methodology

To ensure a reproducible and self-validating system, the extraction protocol below leverages the distinct physicochemical properties of pentacyclic triterpenoids. Every step is designed with a specific chemical causality to progressively enrich the target molecule.

Step-by-Step Protocol
  • Matrix Solubilization (Reflux Extraction): Dried, pulverized plant material (e.g., Rosa laevigata roots) is refluxed in 70% aqueous ethanol for 2 hours, repeated three times 2[2].

    • Causality: 70% EtOH provides the optimal dielectric constant to penetrate the cellulosic plant matrix, swelling the tissue to maximize the mass transfer of both free triterpene aglycones and polar glycosides into the solvent.

  • Phase Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with petroleum ether, followed by ethyl acetate (EtOAc).

    • Causality: Petroleum ether selectively strips away highly lipophilic waxes, sterols, and chlorophylls. The subsequent EtOAc partition specifically enriches mid-polarity oxygenated triterpenoids like EA (which contains three hydroxyls and a carboxyl group), leaving highly polar tannins and polysaccharides in the aqueous waste 3[3].

  • Normal-Phase Chromatography: The EtOAc fraction is subjected to silica gel column chromatography (100-200 mesh), eluting with a chloroform/methanol step gradient (100:0 to 80:20 v/v).

    • Causality: Silica gel separates compounds based on hydrogen-bonding affinity. EA's specific 2α,3α,19α-trihydroxyl configuration causes it to elute predictably in mid-polar fractions, separating it from less polar oleanane-type derivatives.

  • Size-Exclusion Polishing: Active fractions are passed through a Sephadex LH-20 column using methanol.

    • Causality: This step acts as a molecular sieve, removing residual high-molecular-weight polymeric polyphenols that could foul analytical columns, ensuring downstream purity.

  • Preparative HPLC: Final isolation is achieved using a C18 preparative column (e.g., 250 × 10 mm, 5 μm) with an isocratic mobile phase of Acetonitrile and 0.1% aqueous phosphoric acid or trifluoroacetic acid (TFA) at a flow rate of ~8.0 mL/min 4[4].

    • Causality: The acidic modifier is critical; it suppresses the ionization of EA's C-28 carboxylic acid (pKa ~4.5), preventing peak tailing and ensuring sharp, reproducible elution profiles on the reversed-phase stationary phase.

ExtractionWorkflow Start Raw Plant Material (e.g., Rosa laevigata roots) Ext Reflux Extraction (70% Aqueous EtOH) Start->Ext Solubilize triterpenes Part1 Liquid-Liquid Partition (Petroleum Ether) Ext->Part1 Remove waxes/lipids Part2 Liquid-Liquid Partition (Ethyl Acetate) Part1->Part2 Aqueous layer CC Silica Gel Column Chromatography (CHCl3:MeOH Gradient) Part2->CC Enrich aglycones SEC Size Exclusion Chromatography (Sephadex LH-20 in MeOH) CC->SEC Mid-polar fractions HPLC Preparative HPLC (C18, MeCN:0.1% Acid) SEC->HPLC Remove polymers End Pure Euscaphic Acid (>98% Purity) HPLC->End Isocratic elution

Workflow for the targeted isolation of Euscaphic Acid from plant matrices.

Structural Elucidation & Analytical Validation

The structural integrity of isolated EA must be validated orthogonally using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ESI-MS in negative mode typically yields a pseudo-molecular ion[M-H]- at m/z 487.34, confirming the molecular formula C30H48O5 5[5].

In 1H NMR, the stereochemistry of the hydroxyl groups dictates the coupling constants, serving as an internal validation mechanism. The H-3 proton appears as a doublet at ~3.73 ppm with a small coupling constant (J = 2.3 Hz) 6[6].

  • Causality: In the ursane series, a 3α-hydroxyl group occupies the axial position, forcing the H-3 proton into the equatorial position. The resulting equatorial-axial coupling yields a characteristically small J-value, distinguishing EA from its 3β-isomers (like ursolic acid), which exhibit large axial-axial coupling constants (J > 10 Hz) 7[7].

Table 2: Key 13C and 1H NMR Spectral Data for Euscaphic Acid (Pyridine-d5)

Position13C (ppm)1H (ppm, J in Hz)Structural Significance
C-265.84.26 (ddd)Oxymethine, α-orientation
C-378.63.73 (d, J=2.3)Oxymethine, α-orientation (Equatorial proton)
C-12128.25.57 (t, J=4.0)Olefinic methine
C-13138.5-Quaternary olefinic carbon
C-1972.7-Oxygenated quaternary carbon
C-28180.1-Carboxylic acid

Pharmacological Mechanisms: Disruption of Inflammatory Signaling

EA exhibits profound anti-inflammatory efficacy, primarily by modulating the Toll-Like Receptor 4 (TLR4) pathway in macrophages 8[8]. Upon Lipopolysaccharide (LPS) stimulation, TLR4 typically initiates a cascade requiring the assembly of an intracellular signaling complex.

  • Mechanistic Causality: EA physically or conformationally disrupts the clustering of TNF receptor-associated factor 6 (TRAF6) with interleukin-1 receptor-associated kinase 1 (IRAK1) and transforming growth factor-β-activated kinase 1 (TAK1) 8[8]. By preventing this supramolecular assembly, EA starves downstream kinases of their activation signals. Consequently, the phosphorylation of IκB kinase β (IKKβ) and Mitogen-Activated Protein Kinases (MAPKs, specifically p38 and JNK) is blocked. This halts the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and silencing the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β 8[8].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Complex TRAF6 / IRAK1 / TAK1 Clustering TLR4->Complex IKK IKKβ & MAPKs (p38, JNK) Complex->IKK EA Euscaphic Acid (EA) EA->Complex Disrupts clustering EA->IKK Inhibits phosphorylation IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB ProInf Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) NFkB->ProInf

Mechanism of EA disrupting TRAF6/IRAK1/TAK1 clustering in TLR4 signaling.

References

  • PubChem. "Euscaphic Acid | C30H48O5 | CID 471426". National Institutes of Health.
  • "Anti-inflammatory Triterpenes from the Leaves of Rosa laevigata". ACS Publications.
  • "Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages". PubMed.
  • "Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae". IMR Press.
  • "Secondary metabolites from Sarcosperma kontumense". Semantic Scholar.
  • "US20150133552A1 - Polyhydroxylated pentacyclic triterpene acids as hmg-coa reductase inhibitors". Google Patents.
  • "Bioactivity-Guided Isolation and Identification of Antiadipogenic Compounds in Shiya Tea (Leaves of Adinandra nitida)". ACS Publications.
  • "Fragmentation pathway of 2α,3α,19α‐trihydroxyurs‐12‐en‐28‐oic acid". ResearchGate.

Sources

Exploratory

2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid biosynthesis pathway in Rosaceae

An In-depth Technical Guide to the Biosynthesis of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid in Rosaceae For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biosynthesis of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid in Rosaceae

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Rosaceae family, encompassing a wide array of economically and medicinally significant plants such as Rosa, Malus, Prunus, and Rubus, is a rich source of diverse bioactive triterpenoids. Among these, 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a complex ursane-type pentacyclic triterpenoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge and a prospective roadmap for the complete elucidation of the 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid biosynthesis pathway in Rosaceae. We will delve into the core enzymatic steps, from the formation of the triterpenoid backbone to the intricate downstream modifications, and present detailed, field-proven experimental protocols for the identification and functional characterization of the key enzymes involved.

Introduction: The Significance of Ursane-type Triterpenoids in Rosaceae

Ursane-type triterpenoids are a class of specialized metabolites characterized by a 30-carbon pentacyclic skeleton.[1] These compounds and their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The family Rosaceae is a notable producer of these compounds. For instance, integrated metabolomic and transcriptomic analyses of Rosa rugosa have revealed a significant accumulation of triterpenoids in various tissues.[2] The specific compound of interest, 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, and its close analogs have been identified in members of the Rosaceae family, such as Rubus species, suggesting a conserved biosynthetic machinery.[3] The elucidation of this pathway is a critical step towards the sustainable production of this potentially valuable molecule.

The Core Biosynthetic Pathway: From Isoprene Units to the α-Amyrin Scaffold

The biosynthesis of all triterpenoids, including 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, originates from the ubiquitous mevalonate (MVA) pathway in the cytoplasm. This initial phase is well-established and involves the conversion of acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of three isoprenoid units, are joined head-to-head by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[4] This linear precursor is the branching point for the synthesis of various triterpenoid skeletons.

The crucial cyclization of 2,3-oxidosqualene to form the pentacyclic ursane scaffold is catalyzed by a specific oxidosqualene cyclase (OSC) , namely α-amyrin synthase (α-AS) . This enzyme orchestrates a complex cascade of cyclizations and rearrangements to produce α-amyrin, the committed precursor for all ursane-type triterpenoids.[5] In a study on Rosa rugosa, the gene RrOSC10 was identified as a key enzyme responsible for the conversion of 2,3-oxidosqualene into α-amyrin, providing a concrete example within the Rosaceae family.[2]

Upstream_Triterpenoid_Biosynthesis Acetyl-CoA Acetyl-CoA IPP/DMAPP IPP/DMAPP Acetyl-CoA->IPP/DMAPP MVA Pathway FPP FPP IPP/DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE α-Amyrin α-Amyrin 2,3-Oxidosqualene->α-Amyrin α-Amyrin Synthase (OSC) Ursane-type Triterpenoids Ursane-type Triterpenoids α-Amyrin->Ursane-type Triterpenoids Downstream Modifications

Caption: Upstream pathway of ursane-type triterpenoid biosynthesis.

The Putative Downstream Pathway: Tailoring the α-Amyrin Scaffold

The conversion of α-amyrin to 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid involves a series of regio- and stereospecific hydroxylation and oxidation reactions. These modifications are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s) , a large and diverse family of enzymes crucial for the structural diversification of plant secondary metabolites.[6] While the complete sequence of these modifications for the target compound in Rosaceae is yet to be fully elucidated, we can propose a putative pathway based on known triterpenoid biosynthesis in other plants and related findings in Rosaceae.

The formation of the C-28 carboxylic acid is a common modification in ursane-type triterpenoids, leading to the formation of ursolic acid. This three-step oxidation (C-28 methyl to alcohol, then aldehyde, and finally carboxylic acid) is often catalyzed by a single multifunctional CYP450 from the CYP716A subfamily .[6] For instance, in apple (Malus x domestica), a member of the Rosaceae family, CYP716A175 has been shown to catalyze the C-28 oxidation of α-amyrin to ursolic acid.[4]

The hydroxylations at C-2, C-3, and C-19 are likely catalyzed by distinct CYP450s. The order of these reactions can vary. Based on the structures of related compounds found in Rosaceae, it is plausible that hydroxylation at C-2 and C-3 occurs on the ursolic acid backbone. A study on apple cell suspension cultures identified a putative C-2α hydroxylase, suggesting the presence of enzymes capable of this specific modification within Rosaceae.[1] The final hydroxylation at C-19α would then complete the synthesis of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.

Putative_Downstream_Pathway cluster_0 Core Scaffold Formation cluster_1 C-28 Oxidation cluster_2 Hydroxylation Steps α-Amyrin α-Amyrin Ursolic Acid Ursolic Acid α-Amyrin->Ursolic Acid CYP716A (C-28 oxidase) 2α,3α-Dihydroxyursolic Acid 2α,3α-Dihydroxyursolic Acid Ursolic Acid->2α,3α-Dihydroxyursolic Acid CYP450 (C-2α & C-3α hydroxylases, order may vary) 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 2α,3α-Dihydroxyursolic Acid->2α,3α,19α-Trihydroxyurs-12-en-28-oic acid CYP450 (C-19α hydroxylase)

Caption: A putative biosynthetic pathway for 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.

Experimental Workflows for Pathway Elucidation

The complete elucidation of this biosynthetic pathway requires a multi-pronged approach combining transcriptomics, functional genomics, and metabolomics.

Identification of Candidate Genes
  • Transcriptome Analysis: The first step is to identify candidate genes encoding OSCs and CYP450s from a Rosaceae species known to produce the target compound. This is achieved by comparing the transcriptomes of tissues with high and low accumulation of the triterpenoid. For example, a combined metabolite and transcriptomic profiling of Rosa roxburghii revealed that members of the CYP450 and UDP-glycosyltransferase (UGT) families are preferentially expressed in the fruit, which has the highest triterpenoid content.[7]

  • Phylogenetic Analysis: Candidate genes are then subjected to phylogenetic analysis to identify those clustering with known triterpenoid-modifying enzymes. For instance, CYP450s from the CYP716 family are strong candidates for C-28 oxidation.[6]

Functional Characterization of Candidate Genes

Once candidate genes are identified, their function must be validated experimentally. Heterologous expression in microbial or plant systems is the most common approach.

  • Vector Construction: The full-length coding sequences of the candidate OSC and CYP450 genes are cloned into yeast expression vectors. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) from the source plant or a model plant like Arabidopsis thaliana is often necessary for activity.

  • Yeast Transformation: The expression constructs are transformed into an engineered yeast strain that accumulates the precursor 2,3-oxidosqualene or α-amyrin.

  • Culturing and Induction: Transformed yeast cells are cultured, and gene expression is induced.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the yeast culture and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

  • Vector Construction: Candidate genes are cloned into a plant expression vector suitable for Agrobacterium tumefaciens-mediated transient expression.

  • Agrobacterium Transformation: The expression constructs are introduced into A. tumefaciens.

  • Agroinfiltration: The transformed A. tumefaciens cultures are infiltrated into the leaves of N. benthamiana. Co-infiltration of constructs for the precursor-producing enzyme (e.g., α-amyrin synthase) and the candidate modifying enzyme (e.g., a CYP450) is performed.

  • Incubation and Harvesting: Plants are incubated for several days to allow for gene expression and metabolite production.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the infiltrated leaf tissue and analyzed by LC-MS/MS.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Phylogenetic Analysis Phylogenetic Analysis Candidate Gene Identification->Phylogenetic Analysis Heterologous Expression (Yeast / N. benthamiana) Heterologous Expression (Yeast / N. benthamiana) Phylogenetic Analysis->Heterologous Expression (Yeast / N. benthamiana) Metabolite Analysis (GC-MS, LC-MS) Metabolite Analysis (GC-MS, LC-MS) Heterologous Expression (Yeast / N. benthamiana)->Metabolite Analysis (GC-MS, LC-MS) Enzyme Function Confirmation Enzyme Function Confirmation Metabolite Analysis (GC-MS, LC-MS)->Enzyme Function Confirmation

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Analytical Methodologies for Triterpenoid Profiling

Accurate and sensitive analytical techniques are crucial for both the discovery and quantification of triterpenoids in plant tissues and for the validation of enzyme function.

Analytical TechniquePrincipleApplication in Triterpenoid Analysis
GC-MS Separation of volatile compounds followed by mass-based detection.Analysis of less polar triterpenoids, often after derivatization to increase volatility.[8]
LC-MS/MS Separation of non-volatile compounds by liquid chromatography followed by tandem mass spectrometry for structural elucidation.The method of choice for profiling a wide range of triterpenoids, including hydroxylated and carboxylated forms.[2]
UPLC-ESI-MS/MS A high-resolution version of LC-MS/MS offering better separation and sensitivity.Comprehensive profiling of triterpenoids in different plant tissues.[2]

Regulation of Triterpenoid Biosynthesis in Rosaceae

The biosynthesis of triterpenoids is tightly regulated by developmental cues and in response to environmental stresses. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play key roles in inducing the expression of triterpenoid biosynthetic genes.[9] Understanding these regulatory networks is essential for developing strategies to enhance the production of desired triterpenoids in plants or cell cultures. Transcriptome studies in Rosaceae species have shown that the expression of genes in the triterpenoid pathway can be significantly influenced by factors like salinity stress, indicating a role for these compounds in plant defense.[2]

Future Perspectives and Conclusion

The complete elucidation of the 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid biosynthetic pathway in Rosaceae is within reach. The combination of next-generation sequencing, sophisticated analytical chemistry, and powerful synthetic biology tools will enable the identification and characterization of the remaining unknown enzymes. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering of plants or microbial chassis. The protocols and insights provided in this guide offer a robust framework for researchers to contribute to this exciting field.

References

  • Harnessing Apple Cell Suspension Cultures in Bioreactors for Triterpene Production: Transcriptomic Insights into Biomass and Triterpene Biosynthesis. PubMed. [Link]

  • Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems. PMC. [Link]

  • Integrated Metabolomics and Transcriptomics Analysis Reveals New Insights into Triterpene Biosynthesis in Rosa rugosa. PMC. [Link]

  • Combined Metabolite and Transcriptomic Profiling Unveil a Potential Gene Network Involved in the Triterpenoid Metabolism of Rose. Semantic Scholar. [Link]

  • Phytochemical Profiling and Isolation of Bioactive Compounds from Leucosidea sericea (Rosaceae). PMC. [Link]

  • Quantitative analysis of triterpenoid characteristic components in Rosa laevigata Michx. using HPLC–UV and their potential as neuroprotective bioactive constituents. ResearchGate. [Link]

  • Triterpenoid-biosynthetic UDP-glycosyltransferases from plants. ResearchGate. [Link]

  • Biosynthetic pathway of triterpenic acids in apple (Malus x domestica). ResearchGate. [Link]

  • Plants as hosts for heterologous cytochrome P450 expression. PubMed. [Link]

  • LC-MS/MS analyses of triterpenes and polyphenols from less-polar fractions of Rosa rugosa leaf extract and their biological activity. ResearchGate. [Link]

  • Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P450 enzymes in Escherichia coli. bioRxiv. [Link]

  • Research Advances in Oxidosqualene Cyclase in Plants. CABI Digital Library. [Link]

  • Metabolic engineering in strawberry fruit uncovers a dormant biosynthetic pathway. PubMed. [Link]

  • 3a,23-O-Isopropylidenyl-2a,19a-dihydroxy-urs-12-en-28-oic acid. MDPI. [Link]

  • Identification of oxidosqualene cyclases associated with saponin biosynthesis from Astragalus membranaceus reveals a conserved motif important for catalytic function. PMC. [Link]

  • Discovery and modification of cytochrome P450 for plant natural products biosynthesis. ScienceDirect. [Link]

  • Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii. MDPI. [Link]

  • Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii. PubMed. [Link]

  • A liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric (LC-APPI-MS/MS) method for the determination of triterpenoids in medicinal plant extracts. ResearchGate. [Link]

  • Divergent evolution of oxidosqualene cyclases in plants. The Ge Laboratory, IBCAS. [Link]

  • Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. ScienceDirect. [Link]

  • [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review]. PubMed. [Link]

  • Possible regulation of sesquiterpenoid and triterpenoid pathway flow to... ResearchGate. [Link]

  • Cytochrome P450 Protocols. Stony Brook University. [Link]

  • 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid | C30H48O5 | CID 73645. PubChem. [Link]

  • A transcriptome analysis of apple (Malus x domestica Borkh). CORE. [Link]

  • Medicinal terpenoid UDP-glycosyltransferases in plants: recent advances and research strategies. ResearchGate. [Link]

  • Biosynthesis and regulation of diterpenoids in medicinal plants. ScienceDirect. [Link]

  • Triterpenoids of Three Apple Cultivars—Biosynthesis, Antioxidative and Anti-Inflammatory Properties, and Fate. Semantic Scholar. [Link]

  • Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato. PMC. [Link]

  • Triterpenoids modulate cell fate via ROS. ResearchGate. [Link]

  • Transcriptome analysis of an apple (Malus × domestica) yellow fruit somatic mutation identifies a gene network module highly associated with anthocyanin and epigenetic regulation. PubMed. [Link]

  • Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers. [Link]

  • Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. Plant Physiology. [Link]

  • Effect of 2α,3β,19α-trihydroxy-urs-12-en-28-oic acid and... ResearchGate. [Link]

  • Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis. ResearchGate. [Link]

  • The function of UDP-glycosyltransferases in plants and their possible use in crop protection. ScienceDirect. [Link]

  • NCGC00169714-02_C30H48O5_(2alpha,3alpha,5xi,9xi,18xi)-2,3,19-Trihydroxyurs-12-en-28-oic acid | C30H48O5 | CID 11156036. PubChem. [Link]

  • Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. PubMed. [Link]

  • Chemical 2-ALPHA-3-ALPHA-23-TRIHYDROXY-URS-12-EN-28-OIC-ACID. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]

  • Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. PubMed. [Link]

  • Triterpenoids from strawberry Fragaria × ananassa Duch. cultivar Senga Sengana leaves. ResearchGate. [Link]

  • Triterpenoids From Fragaria Ananassa Calyx and Their Inhibitory Effects on Melanogenesis in B16-F10 Mouse Melanoma Cells. PubMed. [Link]

  • Metabolic profiling of strawberry (Fragaria x ananassa Duch.) during fruit development and maturation. PubMed. [Link]

Sources

Foundational

Pharmacological Properties and Therapeutic Potential of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid: A Technical Guide

Executive Summary The compound 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid , commonly known as Euscaphic acid (EA), is a naturally occurring pentacyclic triterpenoid isolated from medicinal plants such as Rosa laevigata an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid , commonly known as Euscaphic acid (EA), is a naturally occurring pentacyclic triterpenoid isolated from medicinal plants such as Rosa laevigata and Eriobotrya japonica (Loquat)[1][2]. As a highly bioactive secondary metabolite, it has garnered significant attention in preclinical pharmacology for its pleiotropic therapeutic effects. This technical whitepaper synthesizes current research on EA, detailing its structural biology, mechanistic pathways in oncology and immunology, and providing self-validating experimental protocols for drug development professionals evaluating its translational potential.

Chemical Profile & Structural Biology

Euscaphic acid belongs to the ursane-type triterpenoid family. The specific stereochemistry—hydroxyl groups at the 2α, 3α, and 19α positions—confers distinct hydrogen-bonding capabilities that dictate its interaction with kinase domains and transcription factor complexes[3][4].

Table 1: Physicochemical Properties of Euscaphic Acid
PropertyValue / Description
IUPAC / Chemical Name 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid
Common Synonyms Euscaphic acid, Jacarandic acid, Acuminatic acid[4]
Molecular Formula C₃₀H₄₈O₅[1]
Molecular Weight 488.709 g/mol [1]
PubChem CID / [3][5]
Primary Botanical Sources Rosa laevigata (Roots), Eriobotrya japonica (Leaves)[1][6]

Mechanistic Pharmacology: Pathways and Targets

Euscaphic acid operates through multi-target engagement, making it a versatile candidate for complex diseases characterized by signaling dysregulation.

Oncology: PI3K/AKT/mTOR Axis Suppression

In nasopharyngeal carcinoma (NPC), EA has been shown to induce G1/S cell cycle arrest and promote apoptosis[7]. The primary mechanism is the potent silencing of the PI3K/AKT/mTOR signaling cascade. By downregulating the phosphorylation of AKT (p-AKT) and mTOR (p-mTOR), EA deprives cancer cells of critical survival and proliferation signals[7].

G EA Euscaphic Acid PI3K PI3K EA->PI3K Inhibits AKT p-AKT PI3K->AKT Activates mTOR p-mTOR AKT->mTOR Activates Prolif Cell Proliferation mTOR->Prolif Promotes Apopt Apoptosis mTOR->Apopt Suppresses

Caption: Euscaphic acid inhibits PI3K/AKT/mTOR signaling to induce apoptosis in carcinoma cells.

Immunology & Inflammation: TRAF6/NF-κB Modulation

In models of lipopolysaccharide (LPS)-induced inflammation and atopic dermatitis, EA exhibits profound anti-inflammatory properties[1][6]. Mechanistically, EA interferes with the clustering of TRAF6 with IRAK1 and TAK1[1]. This upstream blockade prevents the downstream activation of IκB kinase (IKK) and Mitogen-Activated Protein Kinases (MAPKs), ultimately downregulating NF-κB-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[1][8].

G LPS LPS Stimulus TRAF6 TRAF6 / IRAK1 / TAK1 Clustering LPS->TRAF6 IKK IKK / MAPKs TRAF6->IKK EA Euscaphic Acid EA->TRAF6 Blocks clustering NFKB NF-κB Activation IKK->NFKB Inflam Inflammatory Cytokines (TNF-α, IL-6) NFKB->Inflam

Caption: EA blocks TRAF6 clustering, downregulating NF-κB and MAPK inflammatory pathways.

Systemic Efficacy: Hypoglycemia and Anti-Fatigue

Beyond oncology and immunology, EA demonstrates robust metabolic regulation.

Table 2: Summary of Systemic Pharmacological Effects
Disease Model / ConditionKey Biomarkers ModulatedObserved Therapeutic EffectRef
Alloxan-Diabetic Mice ↓ Plasma GlucoseSignificant hypoglycemic effect at 50 mg/kg oral dosing.[6]
H₂O₂-Stimulated Myoblasts ↑ SOD, ↑ CAT, ↓ MDAMitigates oxidative stress; protects C2C12 cells from damage.[9]
Chronic Fatigue ↓ LDH, ↓ CK, ↑ GlycogenRelieves fatigue by reducing muscle damage markers and boosting energy stores.[9]
Non-Hodgkin Lymphoma TNF, PTGS2, PPARG, MMP9Induces apoptosis via IL-17 and PPAR signaling pathways.[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control or a specific biochemical rationale (causality) to prevent false positives/negatives.

Protocol 1: In Vitro Validation of mTOR Inhibition via Western Blotting

Objective: Quantify the dose-dependent inhibition of p-mTOR by Euscaphic acid in NPC cell lines[7].

  • Cell Lysis and Protein Extraction:

    • Procedure: Lyse EA-treated cells using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).

    • Causality & Validation: AKT and mTOR are rapidly dephosphorylated by endogenous phosphatases upon cell death. The inclusion of phosphatase inhibitors is non-negotiable to preserve the transient phosphorylation state, ensuring that the measured signal accurately reflects the drug's intracellular kinase inhibition.

  • Protein Normalization (BCA Assay):

    • Procedure: Quantify protein concentration and normalize all samples to 30 µg per lane.

    • Causality & Validation: Normalization eliminates loading bias. If a band appears lighter, this step guarantees it is due to EA's pharmacological effect, not pipetting errors.

  • SDS-PAGE and Transfer:

    • Procedure: Resolve proteins on an 8% polyacrylamide gel. Transfer to a PVDF membrane using a wet transfer system at 30V overnight at 4°C.

    • Causality & Validation: mTOR is a massive protein (~289 kDa). Standard semi-dry rapid transfers will fail to mobilize it out of the gel. Wet transfer at low voltage ensures complete migration, validated by Ponceau S staining post-transfer.

  • Antibody Incubation & Detection:

    • Procedure: Probe with primary anti-p-mTOR (Ser2448) and anti-GAPDH antibodies.

    • Causality & Validation: GAPDH serves as the internal self-validating control. A consistent GAPDH signal across all lanes proves that any reduction in p-mTOR is a direct result of EA treatment[7].

Protocol 2: In Vivo Evaluation of Hypoglycemic Efficacy

Objective: Assess the blood glucose-lowering potential of EA in an alloxan-induced diabetic mouse model[6].

G Mice Alloxan-Induced Diabetic Mice Group Randomization (Vehicle vs. EA) Mice->Group Admin Oral Gavage (50 mg/kg/day) Group->Admin Assay Plasma Glucose Quantification Admin->Assay Data Efficacy Validation Assay->Data

Caption: Step-by-step workflow for in vivo hypoglycemic efficacy evaluation.

  • Induction of Diabetes:

    • Procedure: Fast mice for 12 hours, then inject alloxan monohydrate intraperitoneally.

    • Causality & Validation: Fasting ensures uniform susceptibility of pancreatic β-cells to alloxan toxicity, reducing intra-cohort variability.

  • Baseline Measurement & Stringent Randomization:

    • Procedure: 72 hours post-injection, measure fasting blood glucose. Only include mice with glucose levels > 11.1 mmol/L.

    • Causality & Validation: This inclusion criterion self-validates the disease model. Including mice with lower glucose levels risks confounding the data with spontaneous recovery rather than drug efficacy.

  • Dosing Strategy (Oral Gavage):

    • Procedure: Administer EA at 50 mg/kg suspended in 0.5% CMC-Na via oral gavage daily[6].

    • Causality & Validation: Oral gavage ensures exact dose delivery and mimics the intended clinical route of administration. 0.5% CMC-Na acts as a suspension agent for the lipophilic triterpenoid, ensuring homogenous dosing.

  • Benchmarking (Positive Control):

    • Procedure: Treat a parallel cohort with Gliclazide.

    • Causality & Validation: The inclusion of a clinically approved sulfonylurea validates the assay's sensitivity and provides a benchmark to quantify EA's relative therapeutic index[6].

Conclusion & Future Perspectives

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (Euscaphic acid) represents a highly promising scaffold for drug discovery. Its ability to simultaneously silence oncogenic survival pathways (PI3K/AKT/mTOR) while mitigating systemic inflammation (TRAF6/NF-κB) and metabolic dysfunction positions it as a unique polypharmacological agent. Future development must focus on formulation strategies—such as nano-emulsions or liposomal encapsulation—to overcome the inherent aqueous solubility limitations typical of pentacyclic triterpenoids, thereby maximizing its oral bioavailability for clinical translation.

References

  • PubChem Compound Summary for CID 471426, Euscaphic Acid. National Center for Biotechnology Information. URL:[Link]

  • Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. American Journal of Translational Research, 2019; 11(4): 2090–2098. URL:[Link]

  • Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects. Immunopharmacology and Immunotoxicology, 2023 Feb;45(1):114-121. URL:[Link]

  • Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae. Die Pharmazie, 2008 Oct;63(10):765-7. URL:[Link]

  • Study on the mechanism of Euscaphic acid in the treatment of non-Hodgkin lymphoma based on network pharmacology and molecular docking. ResearchGate, 2024. URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity and Pharmacological Profile of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid

Executive Summary In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as compelling scaffolds for therapeutic intervention. This technical guide provides an in-depth analysis of 2α,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as compelling scaffolds for therapeutic intervention. This technical guide provides an in-depth analysis of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (commonly known as euscaphic acid or jacarandic acid). Far from exhibiting broad-spectrum cytotoxicity, euscaphic acid (EA) demonstrates a highly contextual in vitro profile: it acts as a targeted apoptotic inducer in specific oncological models while providing paradoxical cytoprotection in normal cellular phenotypes subjected to oxidative stress. This whitepaper synthesizes current toxicological data, mechanistic pathways, and standardized in vitro protocols to guide researchers and drug development professionals.

Chemical Identity and Structural Significance

Euscaphic acid (C30H48O5, MW: 488.7 g/mol ) is a naturally occurring ursane-type pentacyclic triterpenoid isolated from various medicinal plants, including Rubus alceaefolius, Euscaphis japonica, and Eriobotrya japonica[1],[2]. Structurally, it is characterized by hydroxyl substitutions at the 2α, 3α, and 19α positions[3]. This specific stereochemistry is critical for its biological activity, enabling it to interact with intracellular kinases and DNA polymerases. In vitro assays confirm that EA acts as an inhibitor of mammalian DNA polymerases, specifically calf DNA polymerase α (IC50 = 61 μM) and rat DNA polymerase β (IC50 = 108 μM)[4],[5].

Differential In Vitro Cytotoxicity Profile

A critical hallmark of EA is its differential toxicity, which is heavily dependent on the cellular phenotype and the presence of exogenous stressors.

Targeted Oncological Cytotoxicity

In malignant models, particularly nasopharyngeal carcinoma (NPC) cell lines such as CNE-1 and C666-1, EA exhibits profound anti-proliferative effects, inducing cell cycle arrest at the G1/S phase and triggering apoptosis[6],[2]. In human lung carcinoma (A549), it demonstrates moderate growth inhibition with a GI50 of 43 μM[4].

Cytoprotection in Normal Phenotypes

Conversely, in non-malignant cells, EA shows negligible baseline cytotoxicity. In C2C12 murine myoblasts stimulated with H2O2, EA administration resulted in zero cytotoxicity while significantly reducing malondialdehyde (MDA) levels and inflammatory cytokines[7],[8]. Similarly, in BRL-3A rat hepatocytes exposed to carbon tetrachloride (CCl4), EA and its derivatives (such as 1β-hydroxyeuscaphic acid) exhibited potent hepatoprotective activity (IC50 ~15 μg/mL for cytoprotection), reversing cellular shrinkage and restoring enzyme regulation[9].

Table 1: Summary of In Vitro Cytotoxicity and Bioactivity

Cell LineTissue OriginAssay ContextObserved Effect / IC50Reference
CNE-1 / C666-1 Nasopharyngeal CarcinomaBasal ProliferationDose-dependent apoptosis, G1/S arrest[2]
A549 Lung CarcinomaBasal ProliferationGrowth Inhibition (GI) = 43 μM[4]
C2C12 Murine MyoblastH2O2-Stimulated StressNo cytotoxicity; Reduced MDA, Increased SOD[7]
BRL-3A Rat HepatocyteCCl4-Induced InjuryHepatoprotective (IC50 ~15 μg/mL)[9]

Mechanistic Pathways of Toxicity and Apoptosis

To understand why EA is toxic to cancer cells but protective to normal cells, we must examine the underlying signal transduction. Malignant cells often exhibit "oncogene addiction," relying on the hyperactivation of the PI3K/AKT/mTOR axis for unregulated metabolic proliferation[6].

EA selectively silences this pathway. Western blot analyses confirm that EA dose-dependently suppresses the protein expression of phosphatidylinositide 3-kinases (PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated mammalian target of rapamycin (p-mTOR)[2],[10]. By inhibiting mTOR—a master regulator of cell growth—EA induces a metabolic crisis in the cancer cell, leading to the upregulation of pro-apoptotic proteins (Bax, Caspase-3) and subsequent programmed cell death[11].

Pathway EA Euscaphic Acid (2α,3α,19α-Trihydroxyurs-12-en-28-oic acid) PI3K PI3K EA->PI3K Inhibits Expression Apoptosis G1/S Arrest & Apoptosis EA->Apoptosis Induces IGF1 IGF-1 (Growth Factor) IGF1->PI3K Activates AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Suppresses

Diagram 1: Euscaphic acid induces apoptosis by silencing the PI3K/AKT/mTOR signaling pathway.

In normal cells subjected to oxidative stress, toxicity is driven by reactive oxygen species (ROS) rather than hyperactive kinase signaling. Here, EA acts as a potent free radical scavenger, restoring Superoxide Dismutase (SOD) and Catalase (CAT) activity without interfering with basal, healthy survival pathways[7],[9].

Standardized In Vitro Experimental Protocols

Reliable toxicological profiling requires self-validating experimental systems. The following protocols detail the methodologies used to evaluate EA's cytotoxicity and mechanistic action[11].

Workflow Step1 1. Cell Culture & Synchronization (e.g., CNE-1, C666-1) Step2 2. Compound Administration (EA: 0, 5, 10 μg/mL) Step1->Step2 24h Incubation Step3 3. Cell Viability (MTT) Measure Mitochondrial Respiration Step2->Step3 24-72h Step4 4. Flow Cytometry PI/Annexin V for Apoptosis Step2->Step4 48h Step5 5. Western Blotting Quantify PI3K/AKT/mTOR Step2->Step5 Protein Extraction Step6 Data Synthesis IC50 & Mechanism Validation Step3->Step6 Step4->Step6 Step5->Step6

Diagram 2: Standardized experimental workflow for evaluating in vitro cytotoxicity.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Rationale: The MTT assay self-validates mitochondrial metabolic integrity. A drop in absorbance directly correlates with the suppression of mTOR-driven metabolic activity.

  • Seeding : Seed cells (e.g., CNE-1 or A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment : Aspirate the medium and apply EA dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity) at varying concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Incubate for 24 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization : Carefully aspirate the supernatant. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification : Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Rationale: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting : Post-treatment (48 hours), harvest cells via trypsinization (ensure EDTA-free trypsin is used to avoid false-positive Annexin V binding, which is Ca2+ dependent).

  • Washing & Fixing : Wash twice with cold PBS. For cell cycle analysis, fix cells in 70% cold ethanol overnight at 4°C.

  • Staining :

    • For Apoptosis: Resuspend in 100 µL binding buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

    • For Cell Cycle: Resuspend fixed cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition : Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Protocol 3: Mechanistic Validation (Western Blotting)
  • Lysis : Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-AKT and p-mTOR states).

  • Separation : Quantify protein via BCA assay. Load 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing : Block with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies against PI3K, AKT, p-AKT, mTOR, and p-mTOR.

  • Detection : Wash and incubate with HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence (ECL) and normalize band intensity against a loading control (e.g., GAPDH or β-actin).

Conclusion

The in vitro toxicity profile of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (euscaphic acid) underscores the nuance required in modern drug development. It is not a broad-spectrum cytotoxin; rather, it is a highly selective modulator of the PI3K/AKT/mTOR pathway. This selectivity allows it to induce apoptosis in oncogene-addicted carcinoma cells while simultaneously exerting protective, anti-oxidative effects in stressed normal tissues.

References

  • Dai, W., Dong, P., Liu, J., Gao, Y., Hu, Y., Lin, H., Song, Y., & Mei, Q. (2019). "Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway." American Journal of Translational Research, 11(4), 2090–2098. URL:[Link]

  • Cheng, J. J., Zhang, L. J., Cheng, H. L., Chiou, C. T., Lee, I. J., & Kuo, Y. H. (2010). "Cytotoxic Hexacyclic Triterpene Acids from Euscaphis japonica." Journal of Natural Products, 73(10), 1655–1658. URL:[Link]

  • Kim, H. Y., Jung, H., Kweon, M., et al. (2022). "Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects." Immunopharmacology and Immunotoxicology. URL:[Link]

  • Hong, et al. (2013). "Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells." Pharmaceutical Biology, Taylor & Francis. URL:[Link]

Sources

Foundational

2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid (Euscaphic Acid): A Comprehensive Technical Guide

Executive Summary Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the ursane type, characterized by hydroxyl substitutions at the C-2, C-3, and C-19 positio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the ursane type, characterized by hydroxyl substitutions at the C-2, C-3, and C-19 positions[1]. Widely distributed across medicinal plants such as Rosa roxburghii, Rosa laevigata, and Folium Eriobotryae[1][2][3], this compound has emerged as a high-value scaffold in modern drug discovery. Preclinical investigations have validated its pleiotropic pharmacological profile, which includes potent anti-cancer, anti-inflammatory, and anti-diabetic activities[3][4].

This technical whitepaper synthesizes the latest mechanistic data, quantitative pharmacodynamics, and validated experimental methodologies to provide researchers with an authoritative framework for studying euscaphic acid and its derivatives.

Pharmacological Landscape & Mechanistic Pathways

Euscaphic acid exerts its therapeutic effects by modulating multiple intracellular signaling cascades. As a Senior Application Scientist, it is critical to understand not just what pathways are affected, but the causality of these molecular interactions.

Oncology: Apoptosis and Anti-Proliferation

Euscaphic acid demonstrates significant cytotoxicity against various malignancies, including colorectal cancer, nasopharyngeal carcinoma, and non-small cell lung cancer[2][5][6]. The induction of cell cycle arrest (typically at the G1/S phase) and apoptosis is driven by three interconnected mechanisms:

  • PI3K/AKT/mTOR Suppression: Euscaphic acid directly inhibits the expression of phosphatidylinositide 3-kinases (PI3K) and downregulates the phosphorylation of Protein Kinase B (p-AKT) and the mammalian target of rapamycin (p-mTOR)[6]. By silencing this survival pathway, the compound effectively halts tumor cell proliferation.

  • ROS/MAPK Activation: In colorectal cancer models, euscaphic acid promotes the intracellular accumulation of Reactive Oxygen Species (ROS)[2]. This oxidative burst activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically hyperphosphorylating extracellular regulated protein kinases (ERK)[2]. This leads to a drop in mitochondrial membrane potential (ΔΨm) and the subsequent activation of the caspase-3/9 apoptotic cascade[2].

  • NF-κB Blockade: Euscaphic acid inhibits the phosphorylation of IKKα/β and IκBα[5]. By preventing the degradation of IκBα, NF-κB p65 is retained in the cytoplasm, blocking its nuclear translocation and the transcription of anti-apoptotic genes[4][5].

Pathway EA Euscaphic Acid PI3K PI3K/AKT/mTOR Pathway EA->PI3K Inhibits ROS ROS Accumulation EA->ROS Promotes NFKB NF-κB Pathway (IKK/IκBα) EA->NFKB Inhibits Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Suppression leads to MAPK MAPK / ERK Pathway ROS->MAPK Activates Mito Mitochondrial Dysfunction (ΔΨm drop, Caspase-3/9) MAPK->Mito Induces NFKB->Apoptosis Blockage leads to Mito->Apoptosis Triggers

Molecular mechanisms of euscaphic acid-induced apoptosis in cancer cells.

Metabolic & Anti-Diabetic Effects

Euscaphic acid exhibits potent hypoglycemic effects. In vivo studies demonstrate that oral administration (50 mg/kg) significantly lowers plasma glucose levels in both normoglycemic and alloxan-induced diabetic mice[3]. Mechanistically, this is partly attributed to the direct enzymatic inhibition of α-glucosidase, which delays carbohydrate digestion and blunts postprandial glucose spikes[4].

Quantitative Pharmacodynamics

The following table summarizes the key quantitative inhibitory data (IC50 values) for euscaphic acid against validated therapeutic targets.

Target / EnzymeIC50 ValuePositive ControlReference
α-Glucosidase 0.67 mMAcarbose (0.79 mM)[4]
Calf DNA polymerase α 61 µMN/A[4]
Rat DNA polymerase β 108 µMN/A[4]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, explaining the physicochemical rationale behind each step.

Protocol 1: Extraction and Isolation of Euscaphic Acid

Isolating high-purity triterpene acids from plant matrices (e.g., Rosa roxburghii or Amelanchier alnifolia) requires exploiting the specific polarity of the pentacyclic backbone and its hydroxyl groups[7][8].

  • Primary Extraction: Pulverize 1000g of raw dried plant material. Extract using 95% ethanol under reflux or ultrasonic irradiation[7][8]. Causality: 95% ethanol provides the optimal dielectric constant to solubilize both the non-polar ursane backbone and the polar hydroxyl/carboxyl groups of euscaphic acid, maximizing yield.

  • Concentration: Evaporate the solvent under reduced pressure to form a crude paste[7].

  • Liquid-Liquid Partitioning (Defatting): Suspend the paste in water and partition with petroleum ether[7]. Causality: Petroleum ether selectively strips highly lipophilic impurities (waxes, chlorophylls, sterols) while leaving the moderately polar triterpene acids in the aqueous phase.

  • Target Enrichment: Extract the remaining aqueous phase with ethyl acetate[7][8]. Causality: Ethyl acetate has the ideal polarity to pull the triterpene acids out of the water, leaving highly polar contaminants (sugars, tannins) behind.

  • Chromatographic Purification: Subject the concentrated ethyl acetate fraction to silica gel column chromatography (eluting with a CHCl3-MeOH gradient)[7].

  • Final Polish: Purify the enriched fractions using preparative HPLC on a reversed-phase C18 column to isolate pure euscaphic acid (>95% purity)[5][8].

G Start Raw Plant Material (e.g., Rosa roxburghii) Extraction Ethanol Reflux Extraction (95% EtOH, Ultrasound) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Liquid-Liquid Partition (Petroleum Ether / EtOAc) Concentration->Partition Chromatography Silica Gel Column Chromatography Partition->Chromatography HPLC Preparative HPLC Purification Chromatography->HPLC Pure Pure Euscaphic Acid (>95% Purity) HPLC->Pure

Workflow for the extraction and isolation of euscaphic acid from plant matrices.

Protocol 2: In Vitro Apoptosis & Pathway Analysis Assay

This protocol assesses the apoptotic efficacy of euscaphic acid using a dual-staining flow cytometry approach, validated by downstream western blotting[4][6].

  • Cell Culture & Treatment: Seed target cancer cells (e.g., HCT116 or CNE-1) in 6-well plates. Treat with varying concentrations of euscaphic acid (e.g., 5, 10, 20 µg/mL) for 24-48 hours[6]. Include a vehicle control (DMSO <0.1%).

  • Harvesting: Collect both adherent and floating cells. Causality: Floating cells represent the late-apoptotic/necrotic population; discarding them will artificially skew the viability data.

  • Annexin V/PI Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI), incubating in the dark for 15 minutes[4]. Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-stain provides temporal resolution of cell death[4].

  • Flow Cytometry: Analyze immediately. Live cells are Annexin V-/PI-; early apoptotic are Annexin V+/PI-; late apoptotic are Annexin V+/PI+[4].

  • Protein Extraction & Western Blot: Lyse a parallel set of treated cells. Probe for Bax, Caspase-3, p-AKT, p-mTOR, and IκBα[5][6]. Self-Validation: Use β-actin or GAPDH as a loading control to ensure observed downregulations are due to the drug's specific mechanism, not unequal protein loading.

Bioanalytical Considerations (LC-MS/MS)

For pharmacokinetic (PK) profiling, quantifying euscaphic acid in plasma requires robust LC-MS/MS methodologies. A critical technical nuance involves the selection of mobile phase additives.

While formic acid (HCOOH) is routinely used at 1‰ to 5‰ (v/v) to aid ionization, these standard concentrations severely suppress the signal intensity of euscaphic acid in negative electrospray ionization (ESI) mode[9]. Optimization requires lowering the formic acid concentration to 0.1‰ – 0.2‰. This precise micro-adjustment provides enough protonation control to overcome plasma matrix effects while drastically increasing the sensitivity of MS detection (achieving a lower limit of quantification of 2.0 ng/mL)[9]. Ursolic acid should be utilized as an internal standard due to its structural homology and predictable retention behavior[9].

References

  • NF-κB inhibitory and cytotoxic activities of hexacyclic triterpene acid constituents from Glechoma longituba - PubMed. nih.gov.
  • Euscaphic Acid Derivatives: A Technical Guide to Potential Therapeutic Targets - Benchchem. benchchem.com.
  • Study on Micro-molecular Compounds with SOD-like activity in Rosa Roxburghii Tr
  • Euscaphic Acid from Rosa roxburghii Tratt Exerts Anti-colorectal Cancer Activity by Inducing Mitochondrial Apoptosis through ROS/MAPK P
  • Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae - IMR Press. imrpress.com.
  • US20150133552A1 - Polyhydroxylated pentacyclic triterpene acids as hmg-coa reductase inhibitors - Google P
  • Euscaphic Acid | C30H48O5 | CID 471426 - PubChem - NIH. nih.gov.
  • Original Article Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing t. e-century.us.
  • Analytical Methods - RSC Publishing. rsc.org.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid from Plant Leaves

Abstract: This document provides a comprehensive guide for the extraction, isolation, and purification of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a bioactive ursane-type triterpenoid commonly known as Asiatic Acid. Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the extraction, isolation, and purification of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a bioactive ursane-type triterpenoid commonly known as Asiatic Acid. Primarily sourced from the leaves of Centella asiatica (L.) Urban, this pentacyclic triterpenoid and its derivatives are of significant interest to the pharmaceutical and cosmetic industries for their therapeutic properties, including wound healing, anti-inflammatory, and neuroprotective effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and data interpretation guidelines.

Introduction: The Scientific Imperative for High-Purity Asiatic Acid

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid is a key bioactive constituent of various medicinal plants, most notably Centella asiatica.[2][3] Its multifaceted pharmacological activities are well-documented, making it a high-value target for natural product chemists and drug discovery teams.[2][4] The efficacy and safety of any potential therapeutic agent derived from this compound are contingent on the purity and consistency of the starting material. Therefore, a robust and validated extraction and purification protocol is paramount.

This guide moves beyond a simple recitation of steps, delving into the underlying principles of each stage of the process. From the initial selection and preparation of plant material to the final chromatographic separation and characterization, we will explore the "why" behind the "how," empowering researchers to not only replicate the described methods but also to adapt and troubleshoot them effectively.

Physicochemical Properties of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective extraction strategy.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₅[5]
Molecular Weight 488.7 g/mol [5]
Appearance White to off-white crystalline powder[6]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.[7][8] Limited solubility in water.
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[5]

The presence of multiple hydroxyl groups and a carboxylic acid moiety imparts a significant degree of polarity to the molecule, dictating the choice of extraction solvents and chromatographic stationary phases.

Pre-Extraction Considerations: The Foundation of a Successful Yield

The quality and yield of the final product are significantly influenced by the initial steps of plant material selection and preparation.

Plant Material Selection

Centella asiatica is the most common source of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.[9][10] The concentration of this and other related triterpenoids can vary based on geographical location, harvesting time, and cultivation practices. It is advisable to source plant material from reputable suppliers with clear documentation of the plant's origin and authentication.

Drying and Pulverization

Proper drying of the plant leaves is crucial to prevent enzymatic degradation of the target compounds. Air-drying in a well-ventilated area or oven-drying at a controlled temperature (typically 40-50°C) are common methods. Once dried, the leaves should be pulverized into a fine powder. This increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.[1]

Extraction Methodologies: A Comparative Overview

Several methods can be employed for the extraction of Asiatic Acid from plant material. The choice of method often depends on the available equipment, desired yield, and the scale of the operation.

Maceration and Soxhlet Extraction (Conventional Methods)

These traditional methods rely on the solvent's ability to dissolve the target compound over an extended period.

  • Maceration: Involves soaking the powdered plant material in a suitable solvent (e.g., ethanol or methanol) at room temperature with occasional agitation for several days.

  • Soxhlet Extraction: A continuous extraction method where the plant material is repeatedly washed with fresh, distilled solvent. This method is generally more efficient than maceration but can expose the extract to heat for prolonged periods, potentially degrading thermolabile compounds. An 8-hour Soxhlet extraction has been shown to be effective for these molecules.[11]

Modern Extraction Techniques

To improve efficiency and reduce extraction time and solvent consumption, several modern techniques have been developed.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents. This method significantly reduces extraction time and can be performed at lower temperatures.[9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and the moisture within the plant cells, leading to cell rupture and the release of phytochemicals. MAE is known for its rapid extraction times and high efficiency.[9]

  • Subcritical Water Extraction: This environmentally friendly technique uses water at elevated temperatures (100-374°C) and pressures to act as an extraction solvent. By manipulating the temperature and pressure, the polarity of water can be adjusted to selectively extract different compounds.[12]

Detailed Protocol: A Step-by-Step Guide to Extraction and Purification

This protocol outlines a robust and reproducible method for the isolation of high-purity 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.

Materials and Reagents
  • Dried and powdered leaves of Centella asiatica

  • Ethanol (95% or absolute)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Deionized water

  • Silica gel for column chromatography (60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Asiatic Acid analytical standard

Part 1: Extraction
  • Preparation: Weigh 100 g of dried, powdered Centella asiatica leaves.

  • Extraction: Place the powder in a large flask and add 1 L of 95% ethanol.

  • Maceration/Sonication: Either allow the mixture to macerate for 48 hours with occasional stirring or place it in an ultrasonic bath for 2 hours at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanolic extract.

Part 2: Solvent Partitioning (Liquid-Liquid Extraction)

This step aims to remove non-polar impurities such as fats and chlorophylls.

  • Dissolution: Suspend the crude extract in 500 mL of distilled water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with n-hexane (3 x 250 mL). Discard the n-hexane fractions, which contain the non-polar impurities.

  • Further Partitioning: Subsequently, partition the aqueous layer with ethyl acetate (3 x 250 mL). The ethyl acetate fraction will contain the triterpenoids of interest.

  • Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

Part 3: Chromatographic Purification

Column chromatography is employed to separate 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid from other closely related triterpenoids.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Loading: Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).

  • Pooling and Concentration: Combine the fractions that show a single spot corresponding to the Rf value of the Asiatic Acid standard. Concentrate these pooled fractions to obtain the purified compound.

Analytical Validation: Ensuring Purity and Identity

The purity and identity of the isolated compound must be confirmed using validated analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the quantification of Asiatic Acid.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3][7]

  • Mobile Phase: A gradient of 0.1% orthophosphoric acid in water and acetonitrile is often effective.[3]

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection: UV detection at 210 nm.[3]

  • Quantification: The concentration of Asiatic Acid in the sample is determined by comparing its peak area to a calibration curve prepared using an analytical standard.[3]

Spectroscopic Characterization
  • Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound. The mass spectrum should show a molecular ion peak corresponding to the molecular formula of Asiatic Acid.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the identity of the compound by comparing the spectral data with published values.[3]

Workflow and Pathway Visualizations

General Extraction and Purification Workflow

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Leaves Extraction Solvent Extraction (e.g., Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Column Chromatography (Silica Gel) EtOAcFraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurifiedCompound Purified 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid FractionCollection->PurifiedCompound Analysis Analytical Validation (HPLC, MS, NMR) PurifiedCompound->Analysis

Caption: General workflow for the isolation of ursane-type triterpenoids.

Biosynthetic Origin of Ursane-Type Triterpenoids

Biosynthesis cluster_MEP_MVA MEP/MVA Pathways cluster_Triterpenoid Triterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) Squalene Squalene IPP->Squalene DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene alpha_Amyrin α-Amyrin (Ursane Skeleton) Oxidosqualene->alpha_Amyrin AsiaticAcid 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid alpha_Amyrin->AsiaticAcid Hydroxylation & Oxidation (CYP450s)

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid in Plasma

Executive Summary This application note provides a comprehensive, self-validating protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2α,3α,19α-trihydroxyurs-12-en-28-oic acid (euscaphi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2α,3α,19α-trihydroxyurs-12-en-28-oic acid (euscaphic acid) in plasma[1] (1). By elucidating the causality behind mobile phase optimization and sample extraction, this guide equips analytical scientists with a robust methodology to overcome severe ionization suppression, achieving a precise Lower Limit of Quantification (LLOQ) of 2.0 ng/mL[1].

Scientific Context & Pharmacological Relevance

2α,3α,19α-trihydroxyurs-12-en-28-oic acid, widely recognized as euscaphic acid[2] (2), is a bioactive pentacyclic triterpenoid derived from an ursane hydride[3] (3). Found ubiquitously in medicinal plants such as Rosa laevigata[4] and Potentilla discolor[5], it demonstrates significant anti-inflammatory and anti-diabetic activities[5][6].

Despite its therapeutic potential, pharmacokinetic (PK) data has historically been scarce due to analytical challenges[1]. As a highly lipophilic compound (C30H48O5, MW: 488.7 g/mol )[6] with a C-28 carboxylic acid moiety, it is highly susceptible to plasma protein binding and matrix-induced ion suppression during mass spectrometric analysis[7] (7).

Analytical Strategy & Mechanistic Rationale

The Formic Acid Paradox in Negative ESI

Because euscaphic acid contains a carboxylic acid group, negative electrospray ionization (ESI-) is the most effective mode for generating the deprotonated molecular ion [M-H]- at m/z 487.4[7].

  • The Causality of Ion Suppression: In standard LC-MS/MS workflows, formic acid is routinely added at concentrations of 0.1% to 0.5% (v/v) to improve chromatographic peak shape. However, for euscaphic acid, these standard concentrations actively suppress the signal[1]. An excess of protons (H+) in the ESI droplet shifts the equilibrium of the weak carboxylic acid towards its neutral, un-ionized state, preventing efficient gas-phase ion formation.

  • The Solution: By reducing the formic acid concentration to a trace level (0.01% v/v or 0.1‰), the method maintains sufficient ionic strength to mitigate matrix effects while allowing optimal deprotonation, dramatically increasing sensitivity[1][7].

Protein Precipitation (PPT) Dynamics

To release the analyte from plasma proteins, a rapid PPT method utilizing acetonitrile (ACN) is employed[7]. ACN acts as a chaotropic agent, disrupting the hydration shell of proteins and causing rapid denaturation. A 1:3 ratio of plasma to ACN ensures complete precipitation while keeping the lipophilic triterpene solubilized in the organic supernatant.

Experimental Protocols

Note: This protocol is designed as a self-validating system. Mandatory Quality Control (QC) checks are embedded to ensure run-to-run trustworthiness.

Materials and Reagents
  • Analyte: Euscaphic acid (Purity >98%)[7].

  • Internal Standard (IS): Ursolic acid (Purity >98%)[7].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water[7].

  • Additive: LC-MS grade Formic Acid[7].

Preparation of Standards and QC Samples
  • Stock Solutions: Dissolve euscaphic acid and ursolic acid individually in methanol to a concentration of 1.0 mg/mL.

  • Working Solutions: Serially dilute the euscaphic acid stock with methanol to create working solutions spanning 20 ng/mL to 10,000 ng/mL.

  • IS Working Solution: Dilute ursolic acid to 500 ng/mL in methanol.

  • Calibration Standards: Spike 5 µL of working solutions into 45 µL of blank plasma to yield a calibration range of 2.0 to 1000 ng/mL.

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL Eppendorf tube[7].

  • Add 10 µL of IS working solution (500 ng/mL ursolic acid) and vortex for 10 seconds.

  • Add 150 µL of cold acetonitrile to induce protein precipitation[7].

  • Validation Check 1 (Visual): Vortex vigorously for 3 minutes. The solution must turn uniformly opaque and cloudy, confirming complete protein denaturation. If translucent, re-vortex.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: Synergi Fusion-RP C18 (4 µm, 2.0 mm i.d. × 50 mm)[1].

  • Mobile Phase A: 0.01% Formic Acid in Water (Trace additive for optimal ionization)[1].

  • Mobile Phase B: Acetonitrile[7].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Validation Check 2 (System Suitability): Inject the 2.0 ng/mL LLOQ standard. The signal-to-noise (S/N) ratio must strictly exceed 10:1 before proceeding with the analytical batch[5].

Quantitative Data & Method Validation

Table 1: Optimized Pulse Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 0.4
1.0 90 10 0.4
1.5 10 90 0.4
3.0 10 90 0.4
3.1 90 10 0.4

| 4.0 | 90 | 10 | 0.4 |

Table 2: MRM Transitions and MS Parameters (Negative ESI)

Analyte Precursor Ion [M-H]- (m/z) Product Ion (m/z) Dwell Time (ms)
Euscaphic Acid 487.4 469.3 150
Ursolic Acid (IS) 455.5 455.4 150

(Note: Precursor-to-product ion pairs are based on optimized collision-induced dissociation[1].)

Table 3: Method Validation Summary

Parameter Acceptance Criteria Observed Performance
LLOQ S/N ≥ 10, Precision ≤ 20% 2.0 ng/mL[1]
Linearity R² ≥ 0.99 2.0 – 1000 ng/mL
Intra-day Precision CV ≤ 15% < 14.7%[5]

| Extraction Recovery | Consistent across QCs | 85.7% – 110.8%[5] |

Process Visualizations

Workflow A Plasma Sample (50 µL) + Internal Standard (10 µL) B Protein Precipitation Add 150 µL Cold Acetonitrile A->B C Vortex (3 min) & Centrifuge (15,000 rpm, 10 min) B->C D Supernatant Collection (Transfer 100 µL to Vial) C->D E LC-MS/MS Analysis (Synergi Fusion-RP C18) D->E F Data Acquisition (Negative ESI MRM) E->F

Figure 1: Step-by-step workflow for the extraction and LC-MS/MS analysis of Euscaphic acid.

Mechanism A Euscaphic Acid (C-28 Carboxylic Acid) B Negative ESI Target: [M-H]- Ion A->B C High Formic Acid (>0.1%) Protonation of Analyte B->C Excess H+ D Trace Formic Acid (0.01%) Optimal Deprotonation B->D Balanced H+ E Severe Ion Suppression (Poor Sensitivity) C->E F High Signal Intensity (LLOQ: 2.0 ng/mL) D->F

Figure 2: Mechanistic logic of mobile phase optimization on ESI- ionization efficiency.

References

  • Chen F, Li HL, Tan YF, et al. "A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase." Analytical Methods (RSC Publishing), 2014. 1

  • Chen F, et al. "A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase." (Detailed Full Text) RSC Publishing, 2014. 7

  • "New triterpene glucosides from the roots of Rosa laevigata Michx." PubMed, 2008. 4

  • "Euscaphic acid." CymitQuimica. 6

  • "Simultaneous determination of corosolic acid and euscaphic acid in the plasma of normal and diabetic rat after oral administration of extract of Potentilla discolor Bunge by high-performance liquid chromatography/electrospray ionization mass spectrometry." PubMed, 2014. 5

  • "euscaphic acid." NMPPDB. 2

  • "Euscaphic Acid | C30H48O5 | CID 471426." PubChem - NIH. 3

Sources

Method

Application Note: Structural Elucidation of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, also known by its common synonyms Euscaphic acid or Tormentic acid, is a pentacyclic triterpenoid be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, also known by its common synonyms Euscaphic acid or Tormentic acid, is a pentacyclic triterpenoid belonging to the ursane class.[1] Triterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities. The precise structural characterization of these complex molecules is a critical step in drug discovery and development, as subtle changes in stereochemistry can profoundly impact their therapeutic efficacy.

This application note provides a detailed guide to the identification and structural elucidation of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to structural confirmation.

Molecular Structure and Numbering

The structural integrity of the analysis relies on the standardized numbering of the ursane skeleton. The following diagram illustrates the chemical structure and the atom numbering system for 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.

G start Acquire 1D and 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) cosy COSY: Identify ¹H-¹H Spin Systems (e.g., H-1 to H-3, H-5 to H-7) start->cosy hsqc HSQC: Correlate Protons to Directly Attached Carbons (e.g., H-2 to C-2, H-12 to C-12) start->hsqc hmbc HMBC: Establish Long-Range Connectivity (2-3 bond ¹H-¹³C correlations) start->hmbc cosy->hsqc Assign protonated carbons hsqc->hmbc Anchor points for long-range correlations assign_quart Assign Quaternary Carbons via HMBC (e.g., correlations from methyl protons to C-4, C-8, C-10, etc.) hmbc->assign_quart stereo Confirm Stereochemistry (NOESY/ROESY and coupling constants) assign_quart->stereo Complete carbon skeleton structure Final Structure Elucidation stereo->structure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid for In Vitro Assays

Introduction 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid, a class of compounds rich in therapeutic potential, with structural relatives like Asiatic acid and Corosolic acid showing anti-inflam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid is a pentacyclic triterpenoid, a class of compounds rich in therapeutic potential, with structural relatives like Asiatic acid and Corosolic acid showing anti-inflammatory, anti-tumor, and anti-diabetic properties.[1][2][3] A significant bottleneck in the preclinical evaluation of these promising molecules is their inherently low aqueous solubility.[1][4] This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and overcome solubility challenges, ensuring reliable and reproducible results in in vitro assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.

Q1: Why is 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid so poorly soluble in aqueous media?

A1: The compound's structure is the primary reason. It is a derivative of ursolic acid, which possesses a large, rigid, and nonpolar pentacyclic carbon skeleton.[4][5] While it has three hydroxyl (-OH) groups and one carboxylic acid (-COOH) group that contribute some polarity, the molecule's overall character is dominated by its lipophilic (fat-loving) nature, leading to poor solubility in water.[1]

Q2: What is the best solvent to prepare an initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most recommended and widely used organic solvent for preparing high-concentration stock solutions of poorly soluble compounds, including triterpenoids, for in vitro studies.[6][7][8] Its strong solubilizing power allows for the creation of a concentrated stock that can be serially diluted to the final working concentration.

Q3: My compound dissolves perfectly in DMSO but precipitates when I add it to my cell culture medium. What is happening?

A3: This is a classic phenomenon known as solvent-shift precipitation. The compound is soluble in 100% DMSO, but when this stock solution is diluted into an aqueous medium (like PBS or cell culture media), the DMSO concentration plummets.[9] Water becomes the primary solvent, and if the final concentration of the compound exceeds its maximum aqueous solubility limit, it will "crash out" or precipitate from the solution.[9][10]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, with many researchers aiming for ≤0.1% to minimize any off-target effects.[11][12] It is critical to perform a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay (without the compound) to ensure the solvent itself is not affecting cell viability or the experimental readout.[13][14]

Section 2: Troubleshooting Guide: From Precipitation to Clear Solution

This guide provides a logical flow for addressing solubility issues, starting with simple procedural checks and progressing to more advanced formulation strategies.

Problem: Precipitate forms in the culture well after adding the compound stock.

Begin with the "Initial Checks" before moving to more complex formulation changes.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Medium check_procedure Step 1: Review Dilution Procedure start->check_procedure check_conc Step 2: Assess Concentrations (Compound & DMSO) check_procedure->check_conc decision Still Precipitates? check_conc->decision ph_adjust Strategy A: pH Adjustment decision->ph_adjust Yes success Clear Solution: Proceed with Assay (Include Vehicle Controls) decision->success No cyclodextrin Strategy B: Cyclodextrin Complexation co_solvent Strategy C: Co-solvent (Use with Caution)

Caption: A logical workflow for troubleshooting compound precipitation.

Detailed Troubleshooting Steps

Step 1: Review and Optimize the Dilution Procedure

  • Causality: Rapid, localized high concentrations of the compound can cause immediate precipitation before it has a chance to disperse. Procedural changes can mitigate this.

  • Solutions:

    • Temperature Equilibration: Ensure both the compound stock solution and the aqueous medium are at the same temperature (e.g., 37°C) before mixing.[15]

    • Active Mixing: Add the DMSO stock solution dropwise into the aqueous medium while gently vortexing or swirling the medium. This promotes rapid dispersal.[15]

    • Intermediate Dilution: For high final concentrations, try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex, and then add this mixture to your final volume of complete media.[15]

Step 2: Assess Compound and Solvent Concentrations

  • Causality: You may be exceeding the compound's kinetic solubility limit or using a DMSO concentration that is too low to maintain solubility upon dilution.

  • Solutions:

    • Lower the Final Compound Concentration: The simplest solution is to test a lower concentration range. Your desired concentration may be physically unattainable in the assay medium.

    • Increase Stock Concentration: Prepare a more concentrated DMSO stock (e.g., 50-100 mM, if possible). This allows you to add a smaller volume to the final medium, which can sometimes help maintain solubility.[16]

    • Maintain Final DMSO %: When performing serial dilutions for a dose-response curve, it is crucial to make the dilutions in DMSO first, and then add the same small volume of each DMSO-diluted stock to the wells. This ensures the final DMSO percentage is constant across all concentrations, preventing solvent concentration from becoming a variable.[10][13]

Step 3: Implement Formulation Strategies

If the above steps fail, the compound's intrinsic solubility must be enhanced.

  • Strategy A: pH Adjustment (for Acidic Compounds)

    • Mechanism: The compound has a carboxylic acid (-COOH). By raising the pH of the aqueous medium to be basic (e.g., pH 7.4 or slightly higher), the carboxylic acid is deprotonated to its carboxylate salt (-COO⁻). This ionic form is significantly more polar and thus more water-soluble.[17][18]

    • Protocol: See Protocol 2 in the next section.

    • Considerations: Ensure the final pH is compatible with your cell line and does not alter the compound's activity.

  • Strategy B: Cyclodextrin Inclusion Complexation

    • Mechanism: Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[19] The hydrophobic part of the triterpenoid molecule gets encapsulated within the CD's cavity, forming a "guest-host" inclusion complex.[19][20] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for in vitro use due to their high solubility and low cell toxicity.[11][23]

    • Protocol: See Protocol 3 in the next section.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Triterpenoid (Poorly Soluble) water Aqueous Medium drug->water Precipitates complex Water-Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulates water2 Aqueous Medium complex->water2 Dissolves

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

Section 3: Key Experimental Protocols

Protocol 1: Standard Stock Solution Preparation in DMSO

  • Weighing: Accurately weigh the required amount of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid powder in a sterile microcentrifuge or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 2-3 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[24]

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can cause compound precipitation over time.[25] Store aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Modified Solubilization

  • Prepare Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Prepare Basic Buffer: Prepare your final dilution buffer (e.g., PBS) and adjust its pH to ~8.0-8.5 using a small amount of 1N NaOH. Monitor with a calibrated pH meter.

  • Dilution: While gently stirring the basic buffer, add the required volume of the DMSO stock solution.

  • Final pH Check: After adding the compound, check the pH of the final solution. If necessary, adjust it back to the desired pH for your assay (e.g., 7.4), but be aware that lowering the pH may cause precipitation if the solubility limit is exceeded.

  • Control: The vehicle control for this experiment must be buffer containing the same final concentration of DMSO and subjected to the same pH adjustments.

Protocol 3: Cyclodextrin Inclusion Complex Preparation

  • Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium). Warm the solution to 37-40°C to aid dissolution of the cyclodextrin.

  • Add Compound: Add the neat 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid powder directly to the pre-warmed cyclodextrin solution. Alternatively, add a highly concentrated DMSO stock (to minimize final DMSO concentration) to the CD solution.

  • Complexation: Vortex the mixture vigorously. Incubate the solution at room temperature or 37°C for 1-4 hours with continuous shaking or stirring to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any small amount of undissolved compound.

  • Usage: Use this aqueous, compound-loaded cyclodextrin solution as your stock for further dilutions in the assay.

  • Control: The vehicle control must contain the same final concentration of cyclodextrin and any residual DMSO.

Section 4: Summary Table of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages & ConsiderationsTypical Final Conc. in Assay
DMSO Organic co-solventSimple to prepare; widely used.Risk of precipitation upon dilution; potential for cell toxicity and assay interference.[14]< 0.5% (v/v), ideally < 0.1%
pH Adjustment Increases polarity by forming a salt.Effective for acidic/basic compounds; simple and inexpensive.May alter compound activity or cell physiology; risk of precipitation if pH shifts.pH must be compatible with cells.
Co-solvents (PEG 400, etc.) Reduces solvent polarity.[17][26]Can solubilize highly lipophilic drugs.Potential for cell toxicity; drug may still precipitate upon high dilution.[26]Highly variable; must be determined empirically.
Cyclodextrins (HP-β-CD, SBE-β-CD) Encapsulation of the hydrophobic molecule.[21]High solubilizing capacity; generally low cell toxicity; can improve compound stability.[22]Can be expensive; may interact with cholesterol in cell membranes at very high concentrations.0.1-2% (w/v)
References
  • Ascendia Pharma. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. [Link]

  • Gould, S., & Scott, K. (2023). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Chen, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • A. T. M. Serajuddin. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. [Link]

  • Galić, E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • de Pinho, J., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Vasu, S. K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Applied Pharmaceutics. [Link]

  • Li, Y., et al. (2021). Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action. PubMed. [Link]

  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Liu, Y., et al. (2022). Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification. MDPI. [Link]

  • Sadiq, S. P. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]

  • Kildedal, J. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • Kildedal, J. F., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Asiatic Acid. PubChem. [Link]

  • VCU Scholars Compass. (n.d.). Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents. [Link]

  • ChemBK. (2024, April 9). Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, (2alpha,3beta,4alpha)-. [Link]

  • Kienzler, A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid. PubChem. [Link]

  • MDPI. (2024, September 22). A pH-Responsive Hydrogel for the Oral Delivery of Ursolic Acid: A Pentacyclic Triterpenoid Phytochemical. [Link]

  • ResearchGate. (n.d.). Rapid solubility determination of the triterpenes oleanolic acid and ursolic acid by UV-spectroscopy in different solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). NCGC00169714-02_C30H48O5_(2alpha,3alpha,5xi,9xi,18xi)-2,3,19-Trihydroxyurs-12-en-28-oic acid. PubChem. [Link]

  • Semantic Scholar. (2020). Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (n.d.). Anticancer activities of asiatic 2, corosolic 3, and pomolic 4 acids. [Link]

  • Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • MDPI. (2023). The Synthesis and Pharmacological Activity of Ursolic Acid Derivatives Modified at C-28 and C-3 Sites. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Ionization Efficiency of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid

Analyte Profile & Ionization Challenges 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (commonly known as Euscaphic Acid) is a pentacyclic triterpenoid acid (MW: 488.7 g/mol ). Due to the absence of basic functional groups, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profile & Ionization Challenges

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (commonly known as Euscaphic Acid) is a pentacyclic triterpenoid acid (MW: 488.7 g/mol ). Due to the absence of basic functional groups, it exhibits extremely poor ionization in Positive Electrospray Ionization (ESI+). While its carboxylic acid moiety makes it a candidate for Negative Electrospray Ionization (ESI-), its highly hydrophobic skeleton and susceptibility to charge competition often result in severe signal suppression, making trace-level quantification in biological matrices highly challenging.

Diagnostic Decision Tree

Troubleshooting Issue Issue: Low Ionization Efficiency 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid Step1 1. Evaluate Mobile Phase Issue->Step1 Cond1 Formic Acid > 0.02%? Step1->Cond1 Act1 Reduce FA to 0.01%-0.02% (Minimizes [M-H]- suppression) Cond1->Act1 Yes Step2 2. Evaluate Ion Source Cond1->Step2 No Cond2 Using ESI Positive? Step2->Cond2 Act2 Switch to ESI Negative Target m/z 487.4 [M-H]- Cond2->Act2 Yes Step3 3. Evaluate Matrix Effects Cond2->Step3 No Cond3 Co-eluting Phospholipids? Step3->Cond3 Act3 Implement LLE or SPE Remove polar suppressants Cond3->Act3 Yes End Contact Advanced Support Cond3->End No

Diagnostic workflow for resolving low ionization efficiency of triterpenoid acids in LC-MS/MS.

Troubleshooting Guides & FAQs

Q1: Why is my MS signal completely suppressed when using standard 0.1% Formic Acid in the mobile phase? Expertise & Experience: Standard LC-MS protocols often default to 0.1% (v/v) formic acid to improve peak shape. However, for acidic triterpenes analyzed in ESI-, excess formate anions oversaturate the droplet surface. Because formic acid is a stronger acid than the triterpenoid, it shifts the equilibrium toward the neutral, protonated state of the analyte. This charge competition during droplet desolvation severely suppresses the formation of the target [M-H]⁻ ion (1)[1]. Trustworthiness (Self-Validating Protocol): Perform a post-column T-zero infusion. Infuse a pure standard of the analyte directly into the mass spectrometer while running your standard LC gradient. If the steady baseline signal drops precisely when the high-formic-acid aqueous phase enters the source, you have mechanically validated additive-induced suppression.

Q2: I am seeing a split signal with a strong peak at m/z 533 instead of my target m/z 487. What is happening? Expertise & Experience: You are observing the formation of a formate adduct [M+HCOO]⁻. The exact mass of the deprotonated compound is 487.4 Da. In the presence of formic acid, the neutral analyte can bind with a formate ion (45 Da), producing an m/z of ~533.4. This splits your ion current and drastically reduces the sensitivity of your primary [M-H]⁻ transition. Trustworthiness (Self-Validating Protocol): Incrementally increase the Declustering Potential (DP) from -40 V to -100 V. If the m/z 533 peak decreases while the m/z 487 peak proportionally increases, you have confirmed the presence of non-covalent source adducts and successfully optimized the energy required to break them.

Q3: Should I use ESI or APCI for this specific triterpenoid? Expertise & Experience: While Atmospheric Pressure Chemical Ionization (APCI) is highly effective for neutral or highly lipophilic pentacyclic triterpenes, 2α,3α,19α-trihydroxyurs-12-en-28-oic acid contains three hydroxyl groups and a carboxylic acid. This makes it sufficiently polar to ionize exceptionally well in ESI negative mode, which generally provides superior sensitivity for acidic triterpenes compared to APCI, provided matrix effects are controlled (2)[2].

Q4: How do I mitigate severe matrix effects when extracting from plasma or complex plant matrices? Expertise & Experience: Endogenous phospholipids in biological matrices or co-extractives in plant samples alter the surface tension of ESI droplets, preventing the analyte from reaching the gas phase and causing ion suppression (3)[3]. Trustworthiness (Self-Validating Protocol): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked into a post-extracted blank matrix by the peak area of the analyte in pure solvent. An MF significantly below 1.0 (e.g., < 0.8) mathematically proves ion suppression, validating the need to switch from simple protein precipitation to the Liquid-Liquid Extraction (LLE) protocol detailed below.

Standardized Experimental Protocol

Optimized LC-MS/MS Workflow for 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare ultra-pure water containing exactly 0.01% (v/v) Formic Acid . Do not exceed 0.02%, as higher concentrations will quench the ESI- signal.

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile to ensure sharp chromatographic peaks.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma or plant homogenate into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Ursolic acid, 500 ng/mL).

  • Add 500 µL of Ethyl Acetate. Vortex vigorously for 3 minutes to partition the hydrophobic triterpenoid into the organic layer while leaving polar suppressants in the aqueous phase.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of 50% Acetonitrile/Water and inject 5 µL into the LC-MS/MS.

Step 3: MS Source Tuning & MRM Setup

  • Set the Mass Spectrometer to Negative ESI mode .

  • Set IonSpray Voltage to -4500 V and Source Temperature to 600 °C to ensure complete droplet desolvation of the highly aqueous initial gradient (4)[4].

  • Program the MRM transitions as detailed in Table 2.

Quantitative Data Reference

Table 1: Mobile Phase Additive Effects on Signal Intensity

Additive in Aqueous Phase Relative Signal Intensity (%) Peak Shape
0.1% Formic Acid (1‰) 15% Excellent
0.05% Formic Acid (0.5‰) 45% Excellent
0.02% Formic Acid (0.2‰) 85% Good
0.01% Formic Acid (0.1‰) 100% (Optimal) Good

| No Additive (0%) | 60% | Poor (Tailing) |

Table 2: Optimized MRM Parameters Note: The primary product ion (m/z 469.4) corresponds to the loss of H₂O, while the secondary ion (m/z 407.4) corresponds to the combined loss of 2H₂O and CO₂ (5)[5].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
2α,3α,19α-Trihydroxyurs-12-en-28-oic acid487.4 [M-H]⁻469.4 [M-H-H₂O]⁻-80 V-40 eV
2α,3α,19α-Trihydroxyurs-12-en-28-oic acid487.4 [M-H]⁻407.4 [M-H-2H₂O-CO₂]⁻-80 V-55 eV

References

  • Analytical Methods (RSC Publishing)
  • Analysis of pentacyclic triterpenes by LC-MS.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL
  • Chemical structures and MS/MS spectra of euscaphic acid and ursolic acid ResearchGate URL
  • Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating UPLC-QTOF-MS Methods for the Detection of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel bioactive compounds is the bedrock of preclinical and clinical success. This guide provides an in-depth, ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel bioactive compounds is the bedrock of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of methodologies for validating a UPLC-QTOF-MS method for the sensitive and specific detection of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a complex ursane-type triterpenoid. We will move beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a self-validating and trustworthy analytical system.

The accurate measurement of drug and metabolite concentrations is a critical aspect of drug development.[1] To ensure data reliability, analytical methods must be validated.[2][3] This process demonstrates that the method is suitable for its intended purpose.[4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[2][3][5][6][7]

The Analytical Challenge: Structure and Properties

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (C₃₀H₄₈O₅) is a pentacyclic triterpenoid with multiple chiral centers and a carboxylic acid moiety.[8][9] These structural features present specific analytical challenges, including potential for isomeric interferences and the need for careful pH control of the mobile phase to ensure consistent ionization and peak shape. Its non-chromophoric nature at standard UV wavelengths makes mass spectrometric detection essential for achieving the required sensitivity and selectivity.

UPLC-QTOF-MS: The Platform of Choice

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry offers a powerful solution for this analytical challenge. UPLC systems, with their sub-2 µm particle columns, provide significantly higher resolution, sensitivity, and speed compared to traditional HPLC.[10] The QTOF mass spectrometer delivers high-resolution, accurate mass data, which is invaluable for confident compound identification and the differentiation of the target analyte from matrix components and structurally similar isomers.[11]

Comparative Analysis of UPLC Columns for Triterpenoid Separation

The choice of stationary phase is a critical determinant of separation success. While standard C18 columns are a common starting point, the separation of structurally similar triterpenoids often requires a more specialized approach.

Column TypeParticle Size (µm)Key AdvantagesKey DisadvantagesRecommended For
C18 1.7 - 1.8General purpose, good retention for hydrophobic compounds.May provide insufficient selectivity for isomeric triterpenoids.[12]Initial method development and screening.
C30 1.7 - 2.7Superior shape selectivity for isomeric compounds.[12]Can exhibit longer retention times.Baseline separation of oleanolic and ursolic acid isomers and other structurally similar triterpenoids.[12]
Phenyl-Hexyl 1.8 - 2.7Alternative selectivity based on π-π interactions.May have lower hydrophobic retention than C18.Analytes with aromatic moieties or when C18/C30 columns fail to provide adequate resolution.[13]

For 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a C18 column is a logical starting point for method development due to its versatility. However, if co-eluting isomers are present in the sample matrix, a C30 column should be evaluated to enhance resolution.

A Proposed UPLC-QTOF-MS Method for Validation

This section outlines a starting point for a UPLC-QTOF-MS method for the detection of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, based on established methods for similar triterpenoids.[14][15][16][17][18][19]

UPLC System Parameters
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Rationale: A C18 column provides a good balance of retention and efficiency for initial method development. The use of formic acid in the mobile phase aids in the protonation of the analyte for positive ion mode detection and improves peak shape. A gradient elution is necessary to effectively elute the relatively nonpolar triterpenoid from the reversed-phase column.

QTOF-MS System Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Sampling Cone: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 500 °C[15]

  • Cone Gas Flow: 50 L/hr[15]

  • Desolvation Gas Flow: 800 L/hr[15]

  • Acquisition Range: m/z 100-1000

  • Lock Mass: Leucine Enkephalin (m/z 554.2615)[15]

Rationale: Negative ion mode is often preferred for acidic compounds like triterpenoic acids as it promotes the formation of the [M-H]⁻ ion, leading to enhanced sensitivity.[15] The specified voltages and temperatures are typical starting points for robust ionization of triterpenoids. The use of a lock mass ensures high mass accuracy throughout the analytical run.

The Validation Workflow: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20][4] The following sections detail the experimental protocols for validating the proposed UPLC-QTOF-MS method, adhering to ICH Q2(R1) and FDA guidelines.[2][3][5]

G cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization (Column, Mobile Phase, MS) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability

Caption: Workflow for UPLC-QTOF-MS method validation.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[20] For bioanalytical methods, selectivity is the preferred term.

  • Protocol:

    • Analyze six different blank matrix samples (e.g., plasma, tissue homogenate) to assess for any interfering peaks at the retention time of the analyte.

    • Analyze the blank matrix spiked with the analyte at the lower limit of quantification (LLOQ) and a suitable internal standard (IS).

    • Compare the chromatograms of the blank, spiked, and zero samples (matrix with IS) to ensure no significant interferences are observed.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol:

    • Prepare a series of at least six calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Analyze each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy and Precision

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] Precision is the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Intra-day precision and accuracy: Analyze five replicates of each QC level on the same day.

    • Inter-day precision and accuracy: Analyze five replicates of each QC level on three different days.

    • Calculate the percent relative standard deviation (%RSD) for precision and the percent bias for accuracy. Acceptance criteria are typically within ±15% (±20% for LLOQ).

Validation ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Intra-day Precision (%RSD) ≤ 15%≤ 15%≤ 15%
Inter-day Precision (%RSD) ≤ 15%≤ 15%≤ 15%
Intra-day Accuracy (% Bias) ± 15%± 15%± 15%
Inter-day Accuracy (% Bias) ± 15%± 15%± 15%
Caption: Typical acceptance criteria for accuracy and precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by visual evaluation.

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (bias ± 20%).

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples of parameters to vary:

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH (e.g., ± 0.1 units)

      • Flow rate (e.g., ± 0.02 mL/min)

    • Analyze QC samples under these modified conditions and evaluate the impact on the results.

Stability

Stability testing evaluates the chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80 °C) and analyze them at specified intervals.

    • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

Managing Matrix Effects

Matrix effects are the suppression or enhancement of ionization of an analyte by the presence of co-eluting compounds in the sample matrix.[21][22][23] This is a significant challenge in LC-MS based bioanalysis.[21][24]

  • Assessment:

    • Post-extraction spike method: Compare the response of an analyte spiked into a processed blank matrix extract with the response of the analyte in a neat solution.

    • Post-column infusion: Infuse a constant flow of the analyte solution post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of interest indicates ion suppression or enhancement.

  • Mitigation Strategies:

    • Optimized Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[25][26][27]

    • Chromatographic Separation: Modify the UPLC gradient to separate the analyte from the matrix components causing the interference.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby compensating for any signal suppression or enhancement.

G cluster_0 Sample Preparation cluster_1 UPLC-QTOF-MS Analysis cluster_2 Data Processing & Validation Sample Biological Matrix (Plasma, Tissue) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction UPLC UPLC Separation Extraction->UPLC MS QTOF-MS Detection UPLC->MS Data Data Acquisition & Processing MS->Data Validation Method Validation Data->Validation

Caption: Overall workflow for bioanalytical method validation.

Conclusion

Validating a UPLC-QTOF-MS method for a complex triterpenoid like 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid is a meticulous process that demands a deep understanding of the analytical platform, the analyte's physicochemical properties, and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a reliable and trustworthy method that generates high-quality data to support drug development programs. The high resolution and accurate mass capabilities of the QTOF-MS are particularly advantageous for distinguishing the target analyte from potential interferences in complex biological matrices. Careful consideration of sample preparation and the proactive management of matrix effects are paramount to ensuring the success of the validation and the subsequent application of the method in a regulated environment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vertex AI Search. (2025).
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BenchChem. (n.d.). A Technical Guide to Plant-Based Extraction of Triterpenoid Saponins.
  • PMC. (n.d.). A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study. [Link]

  • Pharmacognosy Magazine. (2015).
  • ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Future Science. (n.d.).
  • PubMed. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • Bioanalysis Zone. (2014).
  • PLOS One. (2014). UPLC/Q-TOF MS-Based Metabolomics and qRT-PCR in Enzyme Gene Screening with Key Role in Triterpenoid Saponin Biosynthesis of Polygala tenuifolia. [Link]

  • PubMed. (2024). [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores]. [Link]

  • MDPI. (2023). Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry. [Link]

  • MDPI. (2019). Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS. [Link]

  • Springer. (2020).
  • Asian Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry.
  • MDPI. (2015). Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. [Link]

  • PubMed. (2021). High-Resolution QTOF-MRM for Highly Accurate Identification and Quantification of Trace Levels of Triterpenoids in Ganoderma lucidum Mycelium. [Link]

  • BOC Sciences. (n.d.). 2Α,3Β,19-Trihydroxyurs-12-En-28-Oic Acid Methyl Ester.
  • ChemicalBook. (n.d.). 2α,3β,19α-Trihydroxyolean-12-en-28-oic acid.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Triterpenoid Saponin Detection.
  • PubMed. (2018). UPLC-Q-TOF-MS/MS-guided dereplication of Pulsatilla chinensis to identify triterpenoid saponins. [Link]

  • Micromass. (n.d.). Q-Tof™ 2 - Mass Spectrometry.
  • ScienceOpen. (2021). Research Article Integrated Strategy of UHPLC-Q-TOF-MS and Molecular Networking for Identification of Diterpenoids from. [Link]

  • PubChem. (n.d.). 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid. [Link]

  • BenchChem. (n.d.).
  • Academia.edu. (n.d.).
  • NextSDS. (n.d.). 2α,3β,19-Trihydroxyurs-12-en-28-oic acid methyl ester.
  • PubChem. (n.d.). NCGC00169714-02_C30H48O5_(2alpha,3alpha,5xi,9xi,18xi)-2,3,19-Trihydroxyurs-12-en-28-oic acid. [Link]

  • PubMed. (2016). Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry. [Link]

  • LCGC. (2025). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review.

Sources

Comparative

Structural Validation of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid: A Comparative Guide to 2D NMR Spectroscopy

In the intricate world of natural product discovery, the unambiguous determination of a molecule's three-dimensional structure is the cornerstone upon which all further research is built. For drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of natural product discovery, the unambiguous determination of a molecule's three-dimensional structure is the cornerstone upon which all further research is built. For drug development professionals and researchers, an erroneous structural assignment can lead to wasted resources and misinterpreted biological data. This guide provides a comprehensive, in-depth analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as the primary tool for the structural validation of complex natural products, using 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (also known as Euscaphic acid) as a case study.

Our focus extends beyond a mere procedural outline. We will delve into the causality behind experimental choices, the logic of spectral interpretation, and how to build a self-validating system of data to confirm the structure with the highest degree of confidence.

The Analytical Challenge: Euscaphic Acid

Euscaphic acid is a pentacyclic triterpenoid of the ursane class.[1] Its rigid, complex scaffold, featuring numerous stereocenters and functional groups, presents a significant challenge for structural elucidation. One-dimensional (1D) ¹H NMR spectra of such molecules are often characterized by severe signal overlap, particularly in the aliphatic region, making direct interpretation impossible. This is where the power of 2D NMR to disperse signals across a second frequency dimension becomes indispensable.

The 2D NMR Toolkit: A Comparative Analysis

A suite of 2D NMR experiments is required to piece together the molecular puzzle. Each experiment provides unique and complementary information. The choice of experiments is not arbitrary; it follows a logical progression from establishing basic proton connectivity to defining the complete carbon skeleton and finally, elucidating the relative stereochemistry.

Experiment Core Information Provided Application to Euscaphic Acid Strengths & Causality
COSY (Correlation Spectroscopy)Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[2]Traces the connectivity of protons within individual ring systems and side chains, identifying key "spin systems".This is the foundational experiment for mapping out proton networks. By identifying which protons are neighbors, we can begin to assemble fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (¹H-¹³C) over a single bond.Unambiguously assigns the ¹³C chemical shift for every protonated carbon, leveraging the superior resolution of the ¹H spectrum.HSQC acts as a bridge between the ¹H and ¹³C worlds. It is far more sensitive than a 1D ¹³C experiment and is crucial for confidently assigning carbon resonances.[3]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-4 bonds.[3]Connects the spin systems identified in COSY by showing long-range ¹H-¹³C couplings. This is critical for identifying quaternary carbons and piecing the entire carbon skeleton together.The HMBC is the workhorse for determining the gross structure. Correlations from singlet methyl protons to surrounding carbons are particularly powerful for locking down the placement of these key groups.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals correlations between protons that are close in space (<5 Å), irrespective of bonding.[4]Determines the relative stereochemistry of the molecule, such as the orientation of hydroxyl groups and the fusion of the rings.The NOE is based on through-space dipolar coupling.[4] For Euscaphic acid, NOESY is the definitive experiment for confirming the α-orientation of the three hydroxyl groups and the overall 3D shape of the molecule.

A Self-Validating Experimental Workflow

The following workflow illustrates a logical and efficient process for acquiring and analyzing the necessary data. The interpretation is iterative, with information from each experiment used to refine the assignments from the others, creating a robust, self-consistent structural proof.

Figure 1: Logical workflow for the structural validation of a complex natural product using 2D NMR.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid in ~0.6 mL of deuterated pyridine (Pyridine-d₅) or methanol (Methanol-d₄). The choice of solvent is critical; pyridine is often used for triterpenoids to improve solubility and prevent the exchange of hydroxyl protons.

  • Spectrometer Setup: All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with sufficient digital resolution.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • COSY: A standard gradient-selected (gCOSY) experiment is typically sufficient.

    • HSQC: An edited HSQC is advantageous as it provides phase information that distinguishes CH/CH₃ signals from CH₂ signals.

    • HMBC: Acquire with a long-range coupling delay optimized for J-couplings of ~8 Hz. This is a good compromise for detecting both ²JCH and ³JCH correlations.

    • NOESY: Use a mixing time of 500-800 ms, which is appropriate for a molecule of this size to allow for the buildup of Nuclear Overhauser Effects.

Data Interpretation: A Hypothetical Case Study

Table 1: Representative ¹H and ¹³C NMR Data for Euscaphic Acid (Note: Chemical shifts are hypothetical and for illustrative purposes. They are based on typical values for this class of compound.)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations from δHKey NOESY Correlations from δH
268.93.85 (m)C1, C3, C4, C23, C24H3, H23
378.53.65 (d, 9.5)C2, C4, C5, C23, C24H2
12127.35.30 (t, 3.5)C9, C11, C13, C14, C18H11, H18
1853.82.47 (s)C12, C13, C17, C19, C28H12, H19, H29, H30
1973.1--H18, H21, H30
23 (CH₃)28.11.15 (s)C3, C4, C5, C24H2, H3
24 (CH₃)16.80.95 (s)C3, C4, C5, C23-
28 (COOH)181.2---
29 (CH₃)17.20.98 (d, 6.5)C18, C19, C20, C21H18
30 (CH₃)21.51.25 (s)C19, C20, C21H18, H19
Step-by-Step Analysis:
  • COSY Analysis: The COSY spectrum would first establish the proton-proton connectivities. For example, a clear correlation between H-2 (δH ~3.85) and H-3 (δH ~3.65) would confirm their adjacent positions on the A-ring.

  • HSQC Analysis: The HSQC spectrum directly links each proton signal to its corresponding carbon. For instance, the olefinic proton at δH 5.30 would show a cross-peak to the carbon at δC 127.3, definitively assigning C-12.

  • HMBC Analysis: This is where the full carbon skeleton is assembled.

    • Connecting Fragments: Correlations from the anomeric proton H-12 (δH 5.30) to C-13 and C-14 would confirm the position of the double bond.

    • Quaternary Carbons: The seven methyl singlets are powerful probes. For example, the methyl protons H₃-23 (δH 1.15) would show correlations to C-3, C-4, and C-5, locking down the top of the A-ring. Crucially, HMBC correlations allow for the assignment of non-protonated carbons like C-4, C-13, and the carboxylic acid at C-28.

G cluster_0 Key HMBC Correlations for Structural Assembly H12 H-12 (δH 5.30) C13 C-13 H12->C13 C14 C-14 H12->C14 H18 H-18 (δH 2.47) H18->C13 C17 C-17 H18->C17 C19 C-19 H18->C19 C28 C-28 (COOH) H18->C28 H23 H₃-23 (δH 1.15) C4 C-4 H23->C4 C5 C-5 H23->C5 H30 H₃-30 (δH 1.25) H30->C19

Figure 2: A diagram showing representative long-range HMBC correlations crucial for assembling the carbon skeleton of Euscaphic acid.

  • NOESY Analysis: Confirming Stereochemistry:

    • A-Ring Hydroxyls: A key NOE correlation would be observed between H-2 and H-23. Since the C-23 methyl group is known to be β-oriented, this spatial proximity confirms the β-orientation of H-2, and therefore the α-orientation of the hydroxyl group at C-2 . A strong NOE between H-2 and H-3 would then confirm their cis relationship, establishing the 3α-hydroxyl stereochemistry.

    • E-Ring Hydroxyl: The singlet for H-18 is characteristic of ursane-type triterpenoids. An NOE between H-18 and H-30 would be expected. A further NOE between H-18 and a proton on C-19 would indicate that the C-19 substituent is on the opposite face, thus confirming the 19α-hydroxyl configuration.

Comparison with Alternative & Complementary Techniques

While 2D NMR is the primary method for determining the structure of novel compounds in solution, other techniques play important, often complementary, roles.

TechniqueAdvantagesDisadvantagesRole in Euscaphic Acid Analysis
2D NMR Spectroscopy Provides a complete covalent structure and relative stereochemistry in solution. Non-destructive.Requires a relatively pure sample (>1-5 mg). Can be time-consuming to analyze.Primary Method: Essential for de novo structure elucidation and complete assignment.
X-ray Crystallography Provides an unambiguous, absolute 3D structure. The "gold standard".Requires a high-quality single crystal, which can be very difficult or impossible to grow.Confirmatory: If a crystal can be obtained, it provides absolute proof of structure and stereochemistry, but it is often not feasible.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate molecular formula.Gives no information on connectivity or stereochemistry.Essential & Complementary: The first step after isolation to determine the elemental composition (C₃₀H₄₈O₅ for Euscaphic acid).

Conclusion

The structural validation of a complex natural product like 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid is a systematic process of data acquisition and logical deduction. It relies on a suite of 2D NMR experiments, each providing a unique and essential piece of the puzzle. By understanding the causal basis of each experiment—from the through-bond correlations of COSY and HMBC that define the carbon skeleton to the through-space interactions of NOESY that illuminate the 3D architecture—researchers can build a self-validating and irrefutable structural proof. This rigorous, multi-faceted approach is fundamental to the integrity of natural product chemistry and the successful development of new therapeutic agents.

References

  • PubChem. Euscaphic Acid. National Center for Biotechnology Information. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Tang, Y. et al. (2015). Three New Ring-A Modified Ursane Triterpenes from Davidia involucrata. Molecules. [Link]

  • Spherix. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]

  • University of Ottawa. HMBC vs. H2BC. NMR Facility Blog. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Zhang, L. et al. (2023). Triterpenoids from the Leaves of Diospyros digyna and Their PTP1B Inhibitory Activity. Molecules. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

Sources

Validation

A Comparative Guide to Extraction Techniques for 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid Recovery

Introduction and Pharmacological Relevance 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, universally known in pharmacognosy as euscaphic acid , is a highly bioactive pentacyclic triterpenoid. It has garnered significant att...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, universally known in pharmacognosy as euscaphic acid , is a highly bioactive pentacyclic triterpenoid. It has garnered significant attention in drug development for its robust anti-inflammatory, hypoglycemic, and anti-cancer properties—most notably through its ability to modulate the PI3K/AKT/mTOR signaling pathway [4].

However, recovering this compound from complex plant matrices (such as Rosa laxa or Crataegus cuneata) presents a distinct physicochemical challenge. Its rigid pentacyclic skeleton is highly hydrophobic, while its three hydroxyl groups (at C-2, C-3, and C-19) and the C-28 carboxylic acid impart localized polarity. Consequently, selecting the optimal extraction technique is an exercise in balancing solvent dielectric constants with thermodynamic and mechanical energy. This guide objectively compares the three primary extraction modalities used in modern phytochemistry, providing drug development professionals with the causality and data needed to scale recovery operations.

Mechanistic Comparison of Extraction Modalities

Heat-Reflux Extraction (HRE): The Baseline Standard
  • Mechanism & Causality: HRE relies on continuous thermal kinetic energy to lower solvent viscosity and increase the diffusion coefficient. The extended extraction time (typically >120 min) is necessary to overcome the mass transfer resistance of intact cellulosic plant cell walls.

  • Application Insight: While highly effective and easily scalable, the prolonged thermal stress (e.g., 80°C for hours) can induce oxidation in thermolabile co-extractives, complicating downstream chromatographic purification [1].

Ultrasound-Assisted Extraction (UAE): The High-Throughput Alternative
  • Mechanism & Causality: UAE bypasses thermal diffusion by utilizing acoustic cavitation. High-frequency ultrasonic waves generate microbubbles in the solvent that violently implode against the plant matrix, causing localized sonoporation (cell wall rupture).

  • Application Insight: This mechanical shearing drastically reduces extraction time and operates efficiently at near-ambient temperatures (e.g., 30°C). By keeping the bulk temperature low, UAE preserves molecular integrity while accelerating solvent penetration, making it ideal for structurally complex triterpenoids [2].

Microwave-Assisted Extraction (MAE): The Volumetric Heater
  • Mechanism & Causality: MAE employs electromagnetic radiation to induce dipole rotation and ionic conduction within the solvent and intracellular moisture. This generates rapid, volumetric heating from the inside out, causing a sudden build-up of intracellular pressure that ruptures the cell wall.

  • Application Insight: It is highly efficient for semi-polar solvent systems (like aqueous ethanol) that absorb microwave energy effectively. However, it requires precise power modulation to prevent localized superheating and subsequent degradation of the triterpenoid core [3].

Quantitative Performance Comparison

The following table synthesizes experimental data from optimized recovery studies of euscaphic acid and its related triterpenoids across different plant matrices.

ParameterHeat-Reflux Extraction (HRE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Plant Matrix Rosa laxa Retz fruitsCrataegus cuneata fruitsDocynia indica fruits
Solvent System 65% Ethanol80% Methanol65% Ethanol
Solid-Liquid Ratio 1:35 (g/mL)1:20 (g/mL)1:5 (g/mL)
Extraction Time 140 min20 min50 min
Energy / Temp ~80°C (Reflux)400 W / 30°C440 W
Target Yield 2.90 ± 0.08 mg/g (Euscaphic Acid)28.47 mg/g (Total Triterpenoids)High efficiency for triterpenes
Reference [1][2][3]

Self-Validating Experimental Protocols

To ensure scientific integrity, an extraction protocol must function as a self-validating system . This requires integrating internal controls—specifically matrix spiking—to continuously verify extraction efficiency and account for matrix suppression effects during downstream HPLC quantification.

Protocol A: Optimized Heat-Reflux Extraction (HRE) [1]
  • Matrix Standardization & Spiking (Self-Validation): Accurately weigh 1.0 g of pulverized Rosa laxa Retz fruits. Validation Step: Prepare a parallel "spiked" sample by adding a known quantity (e.g., 1.0 mg) of high-purity euscaphic acid standard. The calculated recovery rate of this spike will validate the entire physical workflow.

  • Solvent Addition: Add 35 mL of 65% (v/v) ethanol. Causality: A 65% aqueous ethanol mixture provides the precise dielectric constant required to solvate both the hydrophobic pentacyclic skeleton and the hydrophilic hydroxyl/carboxyl moieties of euscaphic acid.

  • Thermal Extraction: Subject the mixture to reflux at 80°C for 140 min. Causality: The continuous boiling and condensation cycle maintains a high concentration gradient between the solvent and the solid matrix, driving continuous diffusion.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper and concentrate via rotary evaporation at 40°C to prevent thermal degradation during solvent removal.

Protocol B: Ultrasound-Assisted Extraction (UAE) [2]
  • Matrix Preparation: Weigh 1.0 g of standardized Crataegus cuneata fruit powder (spiked with internal standard as described above).

  • Solvent Addition: Add 20 mL of 80% (v/v) methanol. Causality: Methanol has a lower viscosity than ethanol, which enhances the propagation of ultrasonic waves and maximizes the intensity of acoustic cavitation.

  • Cavitation Phase: Sonicate in an ultrasonic bath at 400 W and 30°C for 20 min. Causality: Maintaining a low bulk temperature (30°C) ensures that the applied energy is directed toward mechanical cell disruption rather than bulk heating, preserving the structural integrity of the triterpenoids.

  • Validation & Analysis: Proceed to HPLC-DAD analysis. A properly executed protocol should yield an average absolute recovery rate of 99.75 ± 1.14% for euscaphic acid, confirming the absence of sonochemical degradation [1].

Extraction Workflow Visualization

ExtractionWorkflow cluster_Extraction Extraction Modalities Plant Raw Plant Biomass (e.g., Rosa laxa, Crataegus cuneata) Prep Drying & Milling (Particle size standardization) Plant->Prep Spike Matrix Spiking (Internal Control Addition) Prep->Spike Self-Validation RE Heat-Reflux (HRE) 65% EtOH, 140 min, 80°C Mechanism: Thermal Diffusion Spike->RE UAE Ultrasound-Assisted (UAE) 80% MeOH, 20 min, 30°C Mechanism: Acoustic Cavitation Spike->UAE MAE Microwave-Assisted (MAE) 65% EtOH, 50 min, 440W Mechanism: Ionic Conduction Spike->MAE Filtration Filtration & Centrifugation (Matrix separation) RE->Filtration UAE->Filtration MAE->Filtration Concentration Rotary Evaporation (Solvent recovery at 40°C) Filtration->Concentration Validation HPLC-DAD Quantification Recovery Rate Calculation (>99%) Concentration->Validation

Figure 1: Comparative workflow of HRE, UAE, and MAE for euscaphic acid recovery, featuring self-validation.

References

  • Source: PMC (National Institutes of Health)
  • Title: Extraction optimization, structural characterization and bioactivity evaluation of triterpenoids from hawthorn (Crataegus cuneata)
  • Title: Optimization of Microwave-Assisted Extraction of Total Phenolic and Total Flavonoid Contents from Fruits of Docynia indica (Wall.) Decne.
  • Title: Benchmarking the synthesis of "2,3-O-Isopropylidenyl euscaphic acid" against other methods Source: Benchchem URL
Comparative

A Comparative Guide to the Anti-inflammatory Effects of 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid and Its Isomers

Introduction Pentacyclic triterpenoids, a diverse class of natural products, have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities. Among these, ursane-type triterpe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pentacyclic triterpenoids, a diverse class of natural products, have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities. Among these, ursane-type triterpenoids are notable for their potent anti-inflammatory properties. This guide provides a detailed comparative analysis of the anti-inflammatory effects of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid and its prominent isomers: Asiatic acid, Madecassic acid, Corosolic acid, and Maslinic acid.

While these compounds share a common structural backbone, subtle variations in their hydroxylation patterns can significantly influence their biological activity. Understanding these structure-activity relationships is paramount for researchers and drug development professionals seeking to identify and develop novel anti-inflammatory therapeutics. This guide will delve into the mechanistic underpinnings of their action, present a comparative analysis of their potency based on available experimental data, and provide detailed protocols for their evaluation.

Mechanistic Overview: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these ursane-type triterpenoids are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[2][3] The triterpenoids discussed herein have been shown to interfere with this cascade, primarily by inhibiting the degradation of IκBα and thus preventing NF-κB nuclear translocation.[4]

The MAPK Signaling Pathway:

The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAP kinases, represents another critical signaling cascade in inflammation.[5][6] These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors, such as Activator Protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[7][8] The targeted inhibition of MAPK phosphorylation is a key mechanism through which these triterpenoids exert their anti-inflammatory effects.[3]

Comparative Analysis of Anti-inflammatory Potency

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC₅₀ (µM)Reference
Asiatic Acid RAW 264.7LPS~19.4[8]
Madecassic Acid RAW 264.7LPS~11.2[8]
Corosolic Acid Not specifiedNot specifiedNot specified
Maslinic Acid Not specifiedNot specifiedNot specified

Lower IC₅₀ values indicate greater potency.

Table 2: Inhibition of COX-2 and Pro-inflammatory Cytokines

CompoundTargetCell LineStimulusIC₅₀ (µM)Reference
Asiatic Acid COX-2In silico120.17[9]
Madecassic Acid COX-2RAW 264.7LPSPotent Inhibition[10]
Corosolic Acid NF-κBU373>20[11]
Maslinic Acid COX-2Raji~100[12]
Asiatic Acid TNF-α, IL-1β, IL-6BV2LPSSignificant reduction[13]
Madecassic Acid TNF-α, IL-1β, IL-6RAW 264.7LPSPotent Inhibition[10]

Data presented as "Potent Inhibition" or "Significant reduction" indicates that the study demonstrated a strong effect without providing a specific IC₅₀ value.

Structure-Activity Relationship Insights:

The available data suggests that the degree and position of hydroxylation on the ursane skeleton play a crucial role in determining anti-inflammatory activity. For instance, Madecassic acid, which has an additional hydroxyl group at C-6 compared to Asiatic acid, exhibits more potent inhibition of NO production.[8] This highlights the importance of this specific structural modification for enhancing anti-inflammatory efficacy. Furthermore, the presence of a carboxylic acid group at C-28 appears to be important for the activity of these compounds.[2]

For the parent compound, 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid , there is limited published data on its anti-inflammatory effects. One study demonstrated its ability to reduce prostaglandin E2 (PGE2) levels in rats, suggesting an inhibitory effect on the COX pathway.[14] However, a detailed mechanistic evaluation and comparison with its more studied isomers are warranted to fully elucidate its therapeutic potential.

Visualizing the Mechanisms of Action

To better understand the intricate signaling pathways modulated by these triterpenoids, the following diagrams illustrate the key molecular targets.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) activates transcription Triterpenoids Triterpenoids Triterpenoids->IκBα inhibit degradation

Caption: Inhibition of the NF-κB pathway by ursane triterpenoids.

G cluster_1 MAPK Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli MAP3K MAP3K Inflammatory Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK AP-1 AP-1 p38->AP-1 ERK->AP-1 JNK->AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression Triterpenoids Triterpenoids Triterpenoids->p38 inhibit phosphorylation Triterpenoids->ERK inhibit phosphorylation Triterpenoids->JNK inhibit phosphorylation

Caption: Modulation of the MAPK pathway by ursane triterpenoids.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a standardized framework for assessing the anti-inflammatory effects of triterpenoid compounds using the RAW 264.7 murine macrophage cell line, a widely accepted model for inflammation studies.[1]

General Experimental Workflow

G Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay LPS_Stimulation LPS Stimulation MTT_Assay->LPS_Stimulation Griess_Assay Nitric Oxide (NO) Assay LPS_Stimulation->Griess_Assay ELISA Cytokine Assays (ELISA) LPS_Stimulation->ELISA Western_Blot Western Blot Analysis LPS_Stimulation->Western_Blot End End Griess_Assay->End ELISA->End Western_Blot->End

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Protocol 2: Cell Viability Assay (MTT Assay)

Causality: It is crucial to determine the non-toxic concentration range of the test compounds to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the triterpenoid compounds for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: This assay quantifies the production of nitrite, a stable and quantifiable breakdown product of NO, which is a key inflammatory mediator produced by iNOS.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the triterpenoid compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[5][15]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Seed and treat RAW 264.7 cells as described in the Griess Assay protocol.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.[14]

  • Briefly, the supernatant is added to antibody-coated wells. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

  • The absorbance is measured at the appropriate wavelength (typically 450 nm), and cytokine concentrations are determined from a standard curve.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling

Causality: Western blotting allows for the visualization and semi-quantification of key proteins involved in the NF-κB and MAPK signaling pathways, providing mechanistic insights into the compounds' mode of action.

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Pre-treat with triterpenoid compounds for 1 hour, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate.[1]

Conclusion and Future Directions

The isomers of 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, particularly Asiatic acid, Madecassic acid, Corosolic acid, and Maslinic acid, demonstrate significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. The subtle structural differences among these ursane-type triterpenoids, primarily the position and number of hydroxyl groups, appear to influence their inhibitory potency against key inflammatory mediators.

While this guide provides a comparative overview based on existing literature, there is a clear need for direct, head-to-head comparative studies of these isomers under standardized experimental conditions to definitively rank their anti-inflammatory efficacy. Furthermore, the parent compound, 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, remains largely unexplored. Future research should focus on a comprehensive evaluation of its anti-inflammatory properties and a detailed investigation of its mechanism of action. Such studies will be invaluable in unlocking the full therapeutic potential of this promising class of natural compounds for the development of novel anti-inflammatory drugs.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358–1375.
  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Chaudhary, R., Kim, J., & Lee, Y. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1245017. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • O'Shea, J. J., & Murray, P. J. (2008). Cytokine signaling modules in inflammatory responses. Immunity, 28(4), 477–487.
  • Clarifying the role of IKKα kinase in the function of the NF-κB inflammation pathway. (2025, July 30). Institut Imagine. Retrieved from [Link]

  • Musfiroh, I., Kartasasmita, R. E., Ibrahim, S., & Muchtaridi, M. (2023). In silico study of asiatic acid interaction with Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
  • Kim, H., & Choi, Y. (2014). Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2. Science, 343(6171), 1245032.
  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with reference to protein denaturation. Journal of Pharmacy and Pharmacology, 20(3), 169-173.
  • Iheagwam, F. N., Ogunlana, O. O., Ogunlana, O. E., Isewon, I., & Oyelade, J. (2019). Potential anti-inflammatory agents from 100-year-old Allium sativum and Allium cepa from a farm in Nigeria.
  • Fujiwara, Y., Komohara, Y., Kudo, R., Tsurushima, K., Morinaga, Y., & Iwashita, K. (2011). Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages. Cancer science, 102(1), 217–223. [Link]

  • Choi, Y. J., Lee, W. S., & Kim, Y. S. (2007). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. British journal of pharmacology, 152(7), 1085–1093. [Link]

  • Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2010). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International immunopharmacology, 10(4), 373–383.
  • Hsum, C. P., Chen, W. C., & Chen, C. C. (2011). Cancer chemopreventive activity of maslinic acid: suppression of COX-2 expression and inhibition of NF-κB and AP-1 activation in Raji cells. Planta medica, 77(1), 43–49. [Link]

  • Jiang, H., Han, H., Man, W. J., Hou, A. J., Guo, X. Y., Xing, X. D., Yan, M. L., Yang, L., & Yang, L. (2020). Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity. Journal of Asian natural products research, 22(2), 131–137. [Link]

  • Meder USA. (2024, June 12). Centella Asiatica (Madecassoside) for Skin: Benefits, Uses & More. Retrieved from [Link]

  • Won, J. H., Shin, J. S., Park, H. J., Jung, H. J., Koh, D. J., Jo, B. G., Lee, J. Y., Yun, K., & Lee, K. T. (2010). Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells. Planta medica, 76(3), 251–257. [Link]

  • Macarini, A. F., Mariano, L. N. B., Zanovello, M., da Silva, R. d. C. V., de Souza, P., & de Oliveira, A. C. (2019). Effect of 2α,3β,19α-trihydroxy-urs-12-en-28-oic acid and 5-hydroxy-3,6,7,8,4′-pentamethoxyflavone isolated from R. rosaefolius on 8-h urinary creatinine, calcium and prostaglandin levels. ResearchGate. Retrieved from [Link]

  • Medium. (2025, November 22). Best Madecassic Acid Skincare: 4 Products That Actually Calm Redness (2025). Retrieved from [Link]

  • Nelson, A. T., Camelio, A. M., Claussen, K. R., Cho, J., Tremmel, L., DiGiovanni, J., & Siegel, D. (2016). Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties. ACS medicinal chemistry letters, 7(12), 1139–1144. [Link]

  • eScholarship. (n.d.). Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties. Retrieved from [Link]

  • Orhan, I. E., & Tumen, I. (2022). Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review. Journal of ethnopharmacology, 295, 115403. [Link]

  • The Klog. (2019, September 19). Madecassoside 101: How It’s Different from Centella & Why It May Be Just as Important. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of asiaticoside (AD), madecassoside (MD), asiatic acid (AA), and madecassic acid (MA) on the expressions of MMP-1 and TIMP-1 mRNA in human skin fibroblasts. Retrieved from [Link]

  • Chem-Net. (n.d.). 2Α,3Β,19-Trihydroxyurs-12-En-28-Oic Acid Methyl Ester CAS NO 13850-15-2. Retrieved from [Link]

  • PubChem. (n.d.). 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid. Retrieved from [Link]

  • PubChem. (n.d.). NCGC00169714-02_C30H48O5_(2alpha,3alpha,5xi,9xi,18xi)-2,3,19-Trihydroxyurs-12-en-28-oic acid. Retrieved from [Link]

  • PubMed. (2009). 19alpha-Hydroxy-3-oxo-ursa-1,12-dien-28-oic acid, an antiplasmodial triterpenoid isolated from Canthium multiflorum. Retrieved from [Link]

  • Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action. (2021). Phytomedicine, 91, 153696. [Link]

  • ResearchGate. (n.d.). Corosolic acid and its structural analogs: A systematic review of their biological activities and underlying mechanism of action. Retrieved from [Link]

  • J-Stage. (n.d.). Asiatic Acid, Corosolic Acid, and Maslinic Acid Interfere with Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1. Retrieved from [Link]

  • PubMed. (2018). Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Pharmacokinetic Models for 2α,3α,19α-Trihydroxyurs-12-en-28-oic Acid (Corosolic Acid)

Introduction: The Imperative for Rigorous Pharmacokinetic Modeling of Corosolic Acid 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a pentacyclic triterpenoid more commonly known as Corosolic acid, is a compound of significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Pharmacokinetic Modeling of Corosolic Acid

2α,3α,19α-Trihydroxyurs-12-en-28-oic acid, a pentacyclic triterpenoid more commonly known as Corosolic acid, is a compound of significant interest in modern pharmacology.[1][2][3] Extracted from various medicinal plants like Banaba (Lagerstroemia speciosa), its therapeutic potential is widely documented, with notable anti-diabetic, anti-inflammatory, anti-obesity, and anti-neoplastic properties.[4][5][6][7][8] As this promising natural compound moves through the drug development pipeline, establishing a clear understanding of its behavior in the body is paramount. This is where pharmacokinetic (PK) modeling becomes indispensable.

Pharmacokinetics, the study of how an organism affects a drug, provides the quantitative framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9] A validated PK model is not merely an academic exercise; it is a critical tool that informs dosing strategies, predicts potential drug-drug interactions, and is a cornerstone of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]

This guide provides a comprehensive comparison of pharmacokinetic modeling approaches for Corosolic acid. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven methodologies required for robust model validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards.

Pillar 1: The Foundation - Bioanalytical Method Validation

Before any pharmacokinetic model can be built, the data it is based on must be unequivocally reliable. The concentration-time data derived from biological matrices (e.g., plasma, serum) is the bedrock of the entire PK analysis. Therefore, a rigorously validated bioanalytical method is a non-negotiable prerequisite. The EMA and FDA provide extensive guidelines on this process.[13]

Experimental Protocol: LC-MS/MS Quantification of Corosolic Acid in Rat Plasma

This protocol is synthesized from established methodologies for Corosolic acid quantification.[4][14][15][16] The liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is chosen for its superior sensitivity and selectivity, which are crucial for accurately measuring the low concentrations often encountered in PK studies.[4][17]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of Corosolic acid (e.g., 510 µg/mL) and an internal standard (IS), such as TEOA (2α, 3α, 24-trihydroxyurs-12-en-28-oic acid), in HPLC-grade methanol.[4] The IS is critical as it corrects for variability during sample processing and analysis.
  • From the stock, prepare a series of working solutions by serial dilution in acetonitrile. These will be used to spike blank plasma to create calibration standards and QC samples (low, medium, and high concentrations).

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen rat plasma samples on ice.
  • To a 50 µL aliquot of plasma, add the IS solution.
  • Add 75 µL of ice-cold acetonitrile to precipitate plasma proteins.[4] This step is causal: proteins can interfere with the chromatographic analysis and damage the LC column. Acetonitrile is an effective and simple precipitating agent.
  • Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
  • Centrifuge at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[4]
  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 6410 Triple Quadrupole LC-MS or equivalent.[4]
  • Column: Agela MG-C18 (50 mm × 4.6 mm, 5 µm).[4] A C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating triterpenoids like Corosolic acid.
  • Mobile Phase: Methanol-10 mM ammonium acetate–formic acid (80:20:0.1, v/v/v).[4] The organic phase (methanol) elutes the compound, while the aqueous buffer (ammonium acetate) and acid (formic acid) control the pH to ensure consistent ionization.
  • Flow Rate: 0.6 mL/min.[4]
  • MS Detection: Electrospray Ionization (ESI) in Positive Mode.
  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity. The instrument is set to monitor the transition of the parent ion to a specific daughter ion.
  • Corosolic Acid Transition: m/z 490 → 205.[4]
  • IS (TEOA) Transition: m/z 471 → 203.[4]
Bioanalytical Validation Parameters

The method must be validated to ensure it meets regulatory standards for accuracy, precision, and reliability.

ParameterAcceptance Criteria (based on FDA/EMA Guidance)Typical Result for Corosolic Acid Assay
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995 over 1.00-1000 ng/mL[4][14]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; RSD < 20%; Accuracy within ±20%1.00 ng/mL[4][14]
Accuracy (RE%) Within ±15% of nominal value (±20% at LLOQ)Typically within ±15%[17]
Precision (RSD%) ≤15% (≤20% at LLOQ) for intra- and inter-dayTypically <15%[17]
Recovery Consistent, precise, and reproducible85.7–110.8%[17]
Stability Analyte stable under various conditions (freeze-thaw, bench-top, etc.)Data must be generated to prove stability.

Pillar 2: Comparative Analysis of Pharmacokinetic Modeling Strategies

With reliable concentration-time data, the next step is to select an appropriate modeling strategy. The choice depends on the study's objective, the complexity of the data, and the desired level of mechanistic insight. The three primary approaches are Non-Compartmental Analysis (NCA), Compartmental Analysis (CA), and Physiologically-Based Pharmacokinetic (PBPK) modeling.

cluster_0 Pharmacokinetic Modeling Approaches cluster_1 Key Characteristics NCA Non-Compartmental Analysis (NCA) NCA_char Empirical Algebraic equations No structural model assumed NCA->NCA_char CA Compartmental Analysis (CA) CA_char Mechanistic (Simplified) Differential equations Body as linked compartments CA->CA_char PBPK Physiologically-Based (PBPK) PBPK_char Mechanistic (Detailed) System of differential equations Real physiological parameters PBPK->PBPK_char

Caption: Core Pharmacokinetic Modeling Methodologies.

FeatureNon-Compartmental Analysis (NCA)Compartmental Analysis (CA)Physiologically-Based PK (PBPK)
Underlying Principle Algebraic equations applied to observed data (moment analysis).Body modeled as a series of one or more interconnected compartments.Body modeled as a series of interconnected tissues/organs based on actual physiology.[18]
Data Requirements Requires full concentration-time profile.Can work with sparse or rich data.Requires extensive drug-specific and physiological data.[18][19]
Key Output Cmax, Tmax, AUC, T½, CL, Vd.[15]Micro-rate constants (e.g., Kₐ, Kₑₗ, K₁₂, K₂₁), PK parameters.Tissue-specific concentrations, prediction of PK in unstudied populations.[20]
Pros Simple, assumption-free, robust for parameter estimation.Provides some mechanistic insight, good for simulation and prediction.High mechanistic detail, powerful for extrapolation (e.g., animal to human), DDI prediction.[19]
Cons Limited predictive power, cannot describe the time course of concentrations.Model structure can be subjective, may not reflect true physiology.Complex to develop, requires significant a priori information.
Application for Corosolic Acid Excellent for initial PK characterization in rats and bioequivalence studies.[15]Useful for describing the plasma concentration-time profile and simulating different dosing regimens.Ideal for predicting human PK from rat data, assessing impact of liver/kidney impairment, and predicting food/drug interactions.

Pillar 3: A Self-Validating Workflow for PK Model Development

The development and validation of a PK model is an iterative process grounded in scientific rigor and regulatory expectations.[21] The goal is to build a model that is not only descriptive of the observed data but also has predictive power.

A 1. Experimental Design (Dosing, Sampling) B 2. Bioanalysis (LC-MS/MS Assay Validation) A->B C 3. Data Assembly & Exploration (Concentration-Time Plots) B->C D 4. Model Selection & Development (NCA, CA, or PBPK) C->D E 5. Parameter Estimation D->E F 6. Model Validation (Internal & External) E->F H Refinement Needed? F->H G 7. Model Application (Simulation, Prediction, Reporting) I I H->D Yes H->G No

Caption: Iterative Workflow for PK Model Development and Validation.

Step-by-Step Guide to Model Validation

Model validation is the process of establishing that the chosen model is appropriate for its intended purpose. It is a multi-faceted evaluation, not a single test.[22]

1. Internal Validation (Goodness-of-Fit)

Internal validation assesses how well the model describes the data used to build it.

  • Visual Predictive Check (VPC): This is a powerful graphical method. The model is used to simulate the experiment hundreds or thousands of times. The distribution (e.g., 5th, 50th, and 95th percentiles) of the simulated data is then graphically overlaid with the observed data. A good model will have observed data percentiles that fall within the confidence intervals of the simulated percentiles. This provides a strong visual confirmation of the model's predictive performance.

  • Goodness-of-Fit Plots: These are essential diagnostic tools.

    • Observed vs. Predicted Concentrations: Data points should scatter closely around the line of unity.

    • Residual Plots: Plots of residuals (the difference between observed and predicted values) versus time or predicted concentrations should show a random scatter around zero, with no discernible trends. Any systematic pattern suggests a model misspecification.

  • Bootstrap Analysis: This method assesses the stability and reliability of the parameter estimates. The original dataset is repeatedly sampled (with replacement) to create numerous new datasets. The model is then fit to each new dataset. The resulting distribution of parameter estimates provides a robust measure of their confidence intervals. This is a more reliable method than relying on standard errors from the model output alone.[22]

2. External Validation

External validation is the most stringent test of a model's predictive capability. It involves using the model to predict the outcome of a completely independent experiment (i.e., using a dataset not used in model development). The predicted-to-observed ratio of key PK parameters (like AUC or Cmax) is calculated. For a robust model, this ratio should be close to 1, and predictions should fall within a predefined range of the observed values.[23]

3. Case Study: Published Pharmacokinetic Data for Corosolic Acid

A study using Sprague-Dawley rats provides a concrete example of the data used for modeling.[4] Following a single oral dose of 100 mg/kg, the key non-compartmental PK parameters were determined.

ParameterMean Value ± SDUnit
Cmax (Maximum Concentration)60.77 ± 11.75ng/mL
Tmax (Time to Cmax)1.58 ± 0.38h
(Half-life)5.45 ± 0.93h
AUC₀₋t (Area Under the Curve)422.66 ± 48.53ng·h/mL
AUC₀₋∞ 445.88 ± 59.81ng·h/mL
(Data sourced from Zhang et al., 2014)[4]

This dataset would serve as an excellent foundation for developing a one- or two-compartment model or as a validation dataset for a PBPK model extrapolated from in vitro data.

Conclusion and Authoritative Grounding

The validation of a pharmacokinetic model for a compound like 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid is a systematic, evidence-based process that underpins its entire clinical development program. It begins with a robust and validated bioanalytical method, proceeds through careful model selection and development, and culminates in a rigorous multi-faceted validation process.

Choosing between NCA, compartmental, or PBPK models is not a matter of one being universally superior; rather, it is a strategic decision driven by the specific questions that need to be answered at a given stage of development. For early-stage characterization, NCA provides reliable parameters. For understanding the disposition and simulating dosing regimens, a compartmental model is often sufficient. For cross-species scaling and predicting complex interactions, PBPK modeling is the gold standard.[18][19]

Ultimately, a well-validated model is a powerful scientific tool. It enhances confidence in experimental results, guides future studies, and is a critical component of the dialogue with regulatory agencies.[24][25] By adhering to the principles of scientific integrity, employing self-validating systems, and grounding all work in authoritative guidelines, researchers can successfully navigate the complexities of pharmacokinetic analysis and unlock the full therapeutic potential of Corosolic acid.

References

  • Zhang, Y., et al. (2014). Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: Application to a pharmacokinetic study. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. EMA. [Link]

  • Kharyal, S., & Puri, R. (2025). Unlocking the potential of corosolic acid in Ziziphus jujuba leaf: in vitro & in vivo exploration for diabetes management. Indian Journal of Traditional Knowledge. [Link]

  • PubMed. (2014). Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study. PubMed. [Link]

  • Wang, J., et al. (2021). Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound. Oncology Letters. [Link]

  • ResearchGate. (2025). Determination of Corosolic Acid, a Natural Potential Anti-Diabetes Compound, in Rat Plasma by High-Performance Liquid Chromatography-Mass Spectrometry and its Application to Pharmacokinetic and Bioavailability Studies. ResearchGate. [Link]

  • Liu, Q., et al. (2011). Determination of corosolic acid, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies. Planta Medica. [Link]

  • Miura, T., et al. (2001). Antidiabetic Effects of Corosolic Acid in KK-Ay Diabetic Mice. Biological and Pharmaceutical Bulletin. [Link]

  • PubMed. (2021). Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound. PubMed. [Link]

  • PubMed. (2014). Simultaneous determination of corosolic acid and euscaphic acid in the plasma of normal and diabetic rat after oral administration of extract of Potentilla discolor Bunge by high-performance liquid chromatography/electrospray ionization mass spectrometry. PubMed. [Link]

  • Parexel. (2021). Leveraging the draft FDA Guidance on PBPK for your drug development program. Parexel. [Link]

  • Thieme Connect. (n.d.). Determination of Corosolic Acid, a Natural Potential Anti-Diabetes Compound, in Rat Plasma by High-Performance Liquid Chromatography-Mass Spectrometry and its Application to Pharmacokinetic and Bioavailability Studies. Thieme Connect. [Link]

  • PharmTech. (2019). FDA Releases Draft Guidance on Population Pharmacokinetic Analysis. PharmTech. [Link]

  • ResearchGate. (2023). Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review. ResearchGate. [Link]

  • FDA. (2018). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. FDA. [Link]

  • Lesko, L. J. (1998). Population pharmacokinetics. A regulatory perspective. Clinical Pharmacokinetics. [Link]

  • van der Aart, J., et al. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and Translational Science. [Link]

  • American College of Clinical Pharmacology. (2018). FDA Announces Final Guidance - Physiologically Based Pharmacokinetic Analyses. ACCP. [Link]

  • European Medicines Agency. (2007). Reporting the results of population pharmacokinetic analyses - Scientific guideline. EMA. [Link]

  • MDPI. (2023). Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review. MDPI. [Link]

  • Wang, Z., et al. (2022). Utilization of Physiologically Based Pharmacokinetic Modeling in Pharmacokinetic Study of Natural Medicine: An Overview. Molecules. [Link]

  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. EMA. [Link]

  • Liu, X., et al. (2025). Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. Current Opinion in Food Science. [Link]

  • ResearchGate. (n.d.). Effect of 2α,3β,19α-trihydroxy-urs-12-en-28-oic acid and... ResearchGate. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. EMA. [Link]

  • ResearchGate. (2018). (PDF) Development and validation of a physiology-based model for the prediction of pharmacokinetics/toxicokinetics in rabbits. ResearchGate. [Link]

  • PubChem. (n.d.). 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid. PubChem. [Link]

  • Smith, M. K., et al. (2026). Validating Physiologically-Based Pharmacokinetic Models Using the Continuous Ranked Probability Score: Beyond Being Correct on Average. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Chemsrc. (n.d.). (2α,3β)-2,3,19-Trihydroxyurs-12-en-28-oic acid. Chemsrc. [Link]

  • ResearchGate. (2025). Model Validation Methods of Population Pharmacokinetic Models. ResearchGate. [Link]

  • PubChem. (n.d.). NCGC00169714-02_C30H48O5_(2alpha,3alpha,5xi,9xi,18xi)-2,3,19-Trihydroxyurs-12-en-28-oic acid. PubChem. [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Chemical 2-ALPHA-3-ALPHA-23-TRIHYDROXY-URS-12-EN-28-OIC-ACID. USDA ARS. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid

Handling 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (commonly known as Euscaphic acid ) requires rigorous safety protocols due to its potent biological activity. As a pentacyclic triterpenoid isolated from Rosa laevigata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid (commonly known as Euscaphic acid ) requires rigorous safety protocols due to its potent biological activity. As a pentacyclic triterpenoid isolated from Rosa laevigata and Rosa rugosa, this compound is highly valued in drug development for its anti-inflammatory and anti-tumor properties.

This technical guide provides drug development professionals and laboratory scientists with an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Euscaphic acid.

Compound Identity and Hazard Rationale

To design an effective safety protocol, we must first understand the physicochemical properties and mechanistic actions of the compound. Euscaphic acid is a biologically active solid that poses risks primarily through inhalation of aerosolized powders and dermal absorption (especially when dissolved in penetrating solvents like DMSO) [1].

Table 1: Physicochemical and Biological Profile

PropertySpecificationSafety Implication
Common Name Euscaphic acidN/A
CAS Number 53155-25-2Unique identifier for SDS tracking.
Molecular Weight 488.7 g/mol Bulky triterpenoid structure; forms fine, easily aerosolized dust.
Physical State Solid (Powder)High risk of static adhesion to gloves and weigh boats.
Solubility DMSO, MethanolDMSO acts as a carrier solvent, rapidly pulling the solute through the epidermal barrier.
Primary Hazards Skin/Eye Irritant, Apoptosis InducerRequires strict barrier protection to prevent systemic exposure.
Mechanistic Context: Why Strict PPE is Required

Euscaphic acid is not a benign structural scaffold; it is a potent intracellular signaling modulator. It induces apoptosis and cell cycle arrest by actively suppressing the PI3K/AKT/mTOR signaling pathway [2]. Additionally, it exhibits potent anti-inflammatory effects by interfering with the clustering of TRAF6 with IRAK1 and TAK1, which blocks TLR4-mediated NF-κB activation [3]. Accidental occupational exposure—particularly via inhalation of the powder or dermal exposure to DMSO stock solutions—can lead to unintended systemic cellular toxicity.

G cluster_0 Anti-Inflammatory Pathway cluster_1 Apoptosis & Anti-Proliferation EA Euscaphic Acid (2α,3α,19α-Trihydroxyurs-12-en-28-oic acid) TRAF6 TRAF6 / IRAK1 / TAK1 Clustering EA->TRAF6 Inhibits PI3K PI3K / AKT / mTOR Signaling EA->PI3K Suppresses TLR4 TLR4 Receptor TLR4->TRAF6 NFKB NF-κB Nuclear Translocation TRAF6->NFKB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS) NFKB->Inflammation Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis

Caption: Euscaphic acid mechanism of action: Inhibition of TLR4/NF-κB and PI3K/AKT/mTOR pathways.

Personal Protective Equipment (PPE) Matrix

Do not treat this compound as a generic laboratory chemical. The following PPE matrix is designed based on the compound's physical state and its solvent interactions.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Safety GogglesFine triterpenoid powders can easily aerosolize during transfer. Goggles prevent ocular irritation and absorption via mucous membranes.
Hands (Critical) Double-layered Nitrile Gloves (≥0.11 mm)Nitrile provides an excellent barrier against the solid. Double gloving is mandatory when dissolving in DMSO, as DMSO rapidly permeates skin and carries dissolved biologically active compounds with it.
Body Disposable, chemical-resistant lab coatPrevents electrostatic adhesion of the fine powder to woven street clothes, eliminating the risk of chronic exposure outside the lab.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing must be performed outside a ventilated enclosure. Otherwise, use engineering controls (Fume Hood/BSC).

Operational Plan: Step-by-Step Handling & Solution Preparation

To ensure a self-validating safety system, every step in this protocol includes a built-in verification check.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Prepare a workspace inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Rationale: Triterpenoid powders often carry strong static charges, causing them to "jump" from spatulas, leading to erratic weighing and aerosolization.

  • Validation: Use an anti-static bar or zero-stat gun on the micro-spatula and weigh boat before opening the chemical vial.

Step 2: Weighing Protocol

  • Action: Tare the analytical balance inside the draft shield. Carefully transfer the required mass of Euscaphic acid using the neutralized micro-spatula.

  • Validation: Close the draft shield doors completely before recording the final weight to prevent air currents from dispersing the powder.

Step 3: Dissolution and Containment

  • Action: Transfer the powder to a glass vial. Add the chosen solvent (e.g., high-purity DMSO or Methanol). Seal the vial tightly with a PTFE-lined cap.

  • Validation: Visually inspect the sealed vial. Do not remove the vial from the fume hood until the solution is completely clear, indicating total dissolution. If particulate remains, vortex or sonicate the sealed vial.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and work area with 70% ethanol or isopropanol, followed by a distilled water wipe.

Workflow Start Initiate Handling Protocol PPE Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Hood Transfer to Fume Hood / BSC Use Anti-Static Tools PPE->Hood Weigh Weigh Solid Compound in Closed Draft Shield Hood->Weigh Solvent Add Solvent (DMSO/MeOH) Seal Vial Tightly Weigh->Solvent Check Visual Inspection: Is Solution Clear? Solvent->Check Vortex Vortex / Sonicate Check->Vortex No Decon Decontaminate Workspace (70% EtOH) Check->Decon Yes Vortex->Check

Caption: Step-by-step operational workflow for the safe handling and dissolution of Euscaphic acid.

Spill Response and Disposal Protocols

A rapid, structured response to spills prevents widespread laboratory contamination.

Solid Spill (Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the active compound.

  • Cover the spilled powder with damp absorbent paper (wetted with water or 70% ethanol) to suppress dust formation.

  • Carefully scoop the wetted material into a dedicated, sealable hazardous waste container.

  • Wash the affected area thoroughly with soap and water.

Liquid Spill (DMSO/Methanol Solution):

  • Immediately overlay the spill with inert, chemical-resistant spill pads.

  • If the spill occurred on PPE (e.g., gloves), immediately remove the outer glove, as DMSO will rapidly carry the Euscaphic acid through the nitrile barrier.

  • Dispose of the absorbent pads in a sealed container designated for hazardous organic solvent waste.

Routine Disposal: All contaminated consumables (weigh boats, pipette tips, outer gloves) and residual stock solutions must be treated as hazardous chemical waste. Do not flush down the sink. Collect in properly labeled, sealed containers and dispose of according to your institution's Environmental Health and Safety (EHS) guidelines and local EPA regulations [1].

References

  • Dai, W., Dong, P., Liu, J., Gao, Y., Hu, Y., Lin, H., Song, Y., & Mei, Q. (2019). Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. American Journal of Translational Research, 11(4), 2090–2098. Retrieved from[Link]

  • Kim, I. T., Ryu, S., Shin, J. S., Choi, J. H., Park, H. J., & Lee, K. T. (2012). Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages. Journal of Cellular Biochemistry, 113(6), 1936–1946. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid
Reactant of Route 2
2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid
© Copyright 2026 BenchChem. All Rights Reserved.